MI-538
Descripción
Propiedades
IUPAC Name |
6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N8OS/c28-27(29,30)9-21-7-22-25(32-15-33-26(22)40-21)36-19-1-3-37(4-2-19)14-18-5-17-6-20(10-31)38(23(17)8-24(18)39)13-16-11-34-35-12-16/h5-8,11-12,15,19,39H,1-4,9,13-14H2,(H,34,35)(H,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLJOBRSTCFLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)CC(F)(F)F)CC4=C(C=C5C(=C4)C=C(N5CC6=CNN=C6)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of MI-538 in MLL-Rearranged Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of MI-538, a potent and selective small-molecule inhibitor of the menin-MLL interaction, in the context of Mixed Lineage Leukemia (MLL)-rearranged acute leukemias. This document details the molecular basis of its therapeutic effect, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Introduction: The Challenge of MLL-Rearranged Leukemias
Acute leukemias harboring chromosomal translocations of the MLL gene (also known as KMT2A) are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric and infant cases. These translocations generate oncogenic MLL fusion proteins that drive leukemogenesis by dysregulating gene expression programs essential for hematopoietic stem and progenitor cell self-renewal and differentiation. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein menin. This interaction tethers the MLL fusion complex to chromatin, enabling the aberrant activation of downstream target genes, most notably the HOXA9 and MEIS1 proto-oncogenes. The menin-MLL interaction, therefore, represents a prime therapeutic target for this class of leukemias.
This compound: A Potent and Selective Menin-MLL Interaction Inhibitor
This compound is a thienopyrimidine-based small molecule designed to specifically disrupt the protein-protein interaction between menin and MLL fusion proteins.[1] By binding to a hydrophobic pocket on menin that is essential for its interaction with the N-terminus of MLL, this compound effectively evicts MLL fusion proteins from their chromatin targets.[1]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Description |
| IC50 | 21 nM[2][3] | Fluorescence Polarization | Concentration of this compound required to inhibit 50% of the menin-MLL interaction in a biochemical assay. |
| Kd | 6.5 nM[2] | Not specified | Dissociation constant, indicating the binding affinity of this compound to menin. |
| GI50 | 83 nM[2] | MTT Assay | Concentration of this compound required to inhibit the growth of MLL-AF9 transformed mouse bone marrow cells by 50% after 7 days of treatment. |
| Cell Line | MLL Translocation | GI50 (7-day treatment) | Notes |
| MLL-AF9 transformed murine bone marrow cells | MLL-AF9 | 83 nM[2] | Demonstrates potent cellular activity. |
| MV4-11 | MLL-AF4 | 200 nM (for the related compound MI-503)[4] | A human MLL-rearranged leukemia cell line. |
| MOLM-13 | MLL-AF9 | 250 - 570 nM range (for the related compound MI-503)[4][5] | A human MLL-rearranged leukemia cell line. |
| HL-60 | None | > 6 µM[2] | A human acute promyelocytic leukemia cell line lacking MLL translocations, demonstrating selectivity. |
| HM-2 | None | > 9 µM[2] | Murine bone marrow cells transformed with Hoxa9/Meis1, showing selectivity for MLL-fusion driven leukemias. |
Mechanism of Action: From Molecular Interaction to Cellular Effects
The therapeutic action of this compound initiates with its direct binding to menin, leading to a cascade of downstream events that ultimately suppress the leukemic phenotype.
Disruption of the Menin-MLL Interaction
This compound directly binds to menin, competitively inhibiting its interaction with MLL fusion proteins.[2][3] This disruption is the primary molecular event that triggers the downstream anti-leukemic effects.
Downregulation of MLL Fusion Target Genes
By preventing the localization of the MLL fusion complex to chromatin, this compound leads to a significant downregulation of key target genes, including HOXA9 and MEIS1.[2] These homeobox transcription factors are critical for the maintenance of the leukemic state. Treatment with approximately 100 nM of this compound can reduce Hoxa9 expression by about 50% in MLL-AF9 expressing cells, with an even more pronounced effect on Meis1 expression.[2]
Inhibition of Proliferation and Induction of Differentiation
The suppression of the HOXA9 and MEIS1 transcriptional program results in two key cellular outcomes: the inhibition of leukemic cell proliferation and the induction of myeloid differentiation. MLL-rearranged leukemia cells treated with this compound exhibit a dose-dependent decrease in proliferation and show morphological and molecular markers of differentiation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantitatively measures the ability of a compound to disrupt the interaction between menin and a fluorescently labeled MLL-derived peptide.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant human menin protein.
-
Prepare a stock solution of a fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare the assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Assay Setup (384-well plate format):
-
Add the assay buffer to all wells.
-
Add the menin protein to the experimental and positive control wells.
-
Add the fluorescently labeled MLL peptide to all wells.
-
Add the serially diluted this compound to the experimental wells. Add solvent control to the positive and negative control wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction in Cells
This technique is used to demonstrate the disruption of the menin-MLL fusion protein interaction within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells (e.g., MV4-11 or MOLM-13) to the desired density.
-
Treat the cells with this compound or a vehicle control (DMSO) for a specified time and concentration.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against either menin or the MLL fusion partner (e.g., anti-AF9) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against menin and the MLL fusion partner to detect the co-immunoprecipitated proteins.
-
Chromatin Immunoprecipitation (ChIP) for MLL Fusion Protein Target Genes
ChIP is used to determine the occupancy of MLL fusion proteins at the promoter regions of their target genes and to assess the effect of this compound on this binding.
Protocol:
-
Cell Culture and Cross-linking:
-
Culture MLL-rearranged leukemia cells and treat with this compound or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a sonication buffer and shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the MLL fusion partner (e.g., anti-AF9) or a control IgG overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washes and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific for the promoter regions of HOXA9, MEIS1, and a negative control region.
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This method is used to measure the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture MLL-rearranged leukemia cells and treat with this compound or vehicle control for the desired time.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human HOXA9, MEIS1, and a housekeeping gene (e.g., ABL1 or GAPDH) for normalization.
-
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Probe (if applicable) |
| HOXA9 | GCCGGCCTTATGGCATTAA[6] | TGGAGGAGAACCACAAGCATAGT[6] | FAM-MGB: CCTGAACCGCTGTCGGCCAGAA[6] |
| MEIS1 | Not specified in search results | Not specified in search results | Not specified in search results |
| ABL1 | AGGCTGCCCAGAGAAGGTCTA[6] | TGTTTCAAAGGCTTGGTGGAT[6] | FAM-MGB: TGGAATCCCTCTGACCGG[6] |
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Conclusion
This compound represents a highly promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its mechanism of action is well-defined, beginning with the specific and potent disruption of the critical menin-MLL fusion protein interaction. This leads to the downregulation of the key oncogenic drivers HOXA9 and MEIS1, resulting in the inhibition of leukemic cell proliferation and the induction of differentiation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize and advance menin-MLL inhibitors in the clinic. The continued investigation of compounds like this compound holds the potential to significantly improve outcomes for patients with these challenging hematological malignancies.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. dovepress.com [dovepress.com]
The Critical Role of the Menin-MLL Interaction in Leukemogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The interaction between the protein menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of a significant subset of acute leukemias. This technical guide provides an in-depth exploration of the menin-MLL interaction, its molecular underpinnings, and its role in leukemogenesis. We delve into the downstream signaling pathways, summarize key quantitative data on binding affinities and inhibitor potencies, and provide detailed experimental protocols for studying this pivotal protein-protein interaction. Furthermore, this guide outlines the promising landscape of therapeutic intervention, with a focus on the development and clinical progress of small molecule inhibitors that disrupt the menin-MLL axis, offering new hope for patients with MLL-rearranged and NPM1-mutant acute myeloid leukemia (AML).
Introduction: The Menin-MLL Axis in Hematologic Malignancies
Chromosomal translocations involving the KMT2A gene (encoding MLL1) are hallmarks of aggressive acute leukemias in both pediatric and adult populations, and are associated with a poor prognosis.[1][2] These rearrangements generate oncogenic MLL fusion proteins that drive a leukemogenic gene expression program. A key interactor and essential cofactor for the oncogenic activity of these MLL fusion proteins is menin, a product of the MEN1 tumor suppressor gene.[3][4]
The interaction between menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is indispensable for the recruitment of the MLL fusion complex to its target genes, most notably the HOX gene clusters.[4][5] This leads to the aberrant upregulation of genes such as HOXA9 and MEIS1, which are critical for hematopoietic stem cell self-renewal and differentiation.[5] The constitutive expression of these genes blocks hematopoietic differentiation and promotes uncontrolled proliferation of leukemic blasts.[3][4]
Given its central role in driving leukemogenesis, the menin-MLL interaction has emerged as a highly attractive therapeutic target. The development of small molecule inhibitors that disrupt this protein-protein interaction represents a promising targeted therapy strategy for MLL-rearranged (MLL-r) and, as more recently discovered, NPM1-mutated acute leukemias.[6][7][8]
Molecular Basis of the Menin-MLL Interaction
The interaction between menin and MLL is a complex and high-affinity association. The N-terminal region of MLL contains two distinct menin-binding motifs (MBMs):
-
MBM1: A high-affinity motif.
-
MBM2: A lower-affinity motif.
These two motifs bind to a deep pocket on the surface of the menin protein, contributing to a bivalent and strong interaction.[1][9][10] Structural studies have been instrumental in elucidating the precise molecular contacts and have guided the rational design of inhibitors that can effectively compete with MLL for menin binding.[9][10]
Signaling Pathway
The menin-MLL interaction is a critical upstream event that initiates a cascade of molecular events leading to leukemogenesis. The binding of menin to the MLL fusion protein is essential for the proper localization and stabilization of the oncoprotein complex on chromatin. This, in turn, facilitates the recruitment of other key epigenetic modifiers, such as the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine 79 (H3K79me2).[1] This epigenetic mark is associated with active gene transcription and is crucial for the sustained overexpression of MLL target genes, including the HOXA cluster and MEIS1. The resulting aberrant gene expression program is the primary driver of the leukemic phenotype.
Caption: The Menin-MLL signaling pathway in leukemogenesis.
Quantitative Data
The following tables summarize key quantitative data related to the menin-MLL interaction and the potency of various inhibitors.
Table 1: Binding Affinities of Menin with MLL Fragments
| MLL Fragment | Binding Affinity (Kd) | Method |
| MLL (full N-terminal fragment) | 10 nM[1] | Biophysical Characterization |
| MLL4–43 | 6.8 nM[3] | Isothermal Titration Calorimetry (ITC) |
| MBM1 (MLL4–15) | 56 nM[1] | Not specified |
| MBM1 | 53 nM[10] | Not specified |
| MBM2 (MLL24–40) | 1 µM[1] | Not specified |
| MBM2 | 1.4 µM[10] | Not specified |
| MLL1–160 F9A mutant | 1.5 µM[1] | Not specified |
Table 2: In Vitro Potency of Menin-MLL Inhibitors
| Inhibitor | IC50 (Menin-MLL Interaction) | IC50 (Cell Line) | Cell Line |
| MI-2 | 446 nM[2] | 446 nM[9] | MV-4-11 |
| MI-3 | 648 nM[2] | 648 nM[9] | MV-4-11 |
| MI-463 | 15.3 nM[2] | 15.3 nM[9] | MLL fusion-carrying cell lines |
| MI-503 | 14.7 nM[2] | 14.7 nM[9] | MLL fusion-carrying cell lines |
| M-525 | - | 3 nM[9] | MV-4-11 |
| MIV-6R | 56 nM[11] | - | - |
| MI-3454 | 0.51 nM[9] | 7-27 nM[9] | MLL-ENL, MLL-AF4, MLL-AF9 |
| VTP50469 | - | Low nM | MLL-rearranged cell lines |
| D0060-319 | 7.46 nM[12] | 4.0 nM[12] | MV4-11 |
| D0060-319 | 7.46 nM[12] | 1.7 nM[12] | MOLM-13 |
| Menin-MLL inhibitor-22 | 7 nM[13] | 0.3 µM[13] | MV4-11 |
Table 3: Clinical Efficacy of Menin Inhibitors
| Drug (Inhibitor) | Trial | Patient Population | Response Rate |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1/2) | R/R NPM1-mutant AML | 30% CR at 600 mg[6] |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1b/2) | R/R NPM1-mutant AML | 23% CR, 33% ORR[4] |
| Ziftomenib (KO-539) | KOMET-001 (Phase 1b/2) | R/R NPM1-mutant AML | 25% CR/CRh[14] |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R NPM1-mutant AML | 23% CR/CRh, 47% ORR[15] |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R KMT2Ar acute leukemia | 23% CR+CRh, 64% ORR |
| Revumenib (SNDX-5613) | AUGMENT-101 (Phase 2) | R/R mNPM1 AML | 26% CR+CRh, 48% ORR |
CR: Complete Remission, CRh: Complete Remission with partial hematologic recovery, ORR: Overall Response Rate, R/R: Relapsed/Refractory
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the menin-MLL interaction.
Co-Immunoprecipitation (Co-IP) to Detect Menin-MLL Interaction
Co-IP is used to determine if two proteins interact in a cellular context.
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Methodology:
-
Cell Lysis: Lyse cells expressing both menin and the MLL fusion protein in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (e.g., anti-menin).
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the other protein of interest (e.g., anti-MLL) to confirm the interaction.
Chromatin Immunoprecipitation (ChIP) to Identify MLL Target Genes
ChIP is used to identify the genomic regions where a specific protein, such as an MLL fusion protein, is bound.
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the MLL fusion protein.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the eluted sample.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) with primers for specific target genes (e.g., HOXA9) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Fluorescence Polarization (FP) Assay to Quantify Binding Affinity
FP is a solution-based technique used to measure the binding affinity between two molecules in real-time.
Caption: Principle of Fluorescence Polarization (FP) Assay.
Methodology:
-
Reagent Preparation: Prepare a fluorescently labeled version of one of the binding partners (the "tracer," e.g., a peptide derived from the MLL MBM1) and the unlabeled binding partner (menin).
-
Titration: In a multi-well plate, add a constant concentration of the tracer to a serial dilution of the unlabeled protein.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the unlabeled protein concentration. Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity. For inhibitor studies, a competition assay is performed where a constant concentration of menin and tracer are incubated with varying concentrations of the inhibitor to determine the IC50 value.
Therapeutic Targeting of the Menin-MLL Interaction
The critical dependence of MLL-rearranged leukemias on the menin-MLL interaction has spurred the development of small molecule inhibitors that disrupt this interface. These inhibitors bind to the MLL-binding pocket on menin, preventing the interaction with MLL fusion proteins. This leads to the displacement of the oncogenic complex from chromatin, downregulation of target genes like HOXA9 and MEIS1, and ultimately, induction of differentiation and apoptosis in leukemic cells.[2][16]
Several menin-MLL inhibitors have entered clinical trials and have shown promising results in patients with relapsed or refractory MLL-rearranged and NPM1-mutant acute leukemias.[7][16] Notable examples include revumenib (SNDX-5613) and ziftomenib (KO-539), which have demonstrated encouraging response rates in early-phase clinical studies.[6][17][18] The clinical development of these agents, both as monotherapies and in combination with other anti-leukemic drugs, is an active area of research with the potential to significantly improve outcomes for this high-risk patient population.[7][11]
Conclusion and Future Directions
The menin-MLL interaction is a well-validated and critical therapeutic target in a subset of acute leukemias. A deep understanding of the molecular mechanisms governing this interaction has paved the way for the development of a new class of targeted therapies. The promising clinical activity of menin-MLL inhibitors offers a new paradigm for the treatment of MLL-rearranged and NPM1-mutant leukemias. Future research will focus on optimizing the therapeutic use of these inhibitors, including identifying biomarkers of response and resistance, exploring novel combination strategies, and expanding their application to other malignancies where this pathway may be relevant. The continued investigation into the menin-MLL axis holds the key to unlocking more effective and less toxic treatments for patients with these devastating diseases.
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]
- 7. researchgate.net [researchgate.net]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Ziftomenib in relapsed/refractory (R/R) <em>NPM1</em>-mutant acute myeloid leukemia (AML): Phase 1b/2 clinical activity and safety results from the pivotal KOMET-001 study. - ASCO [asco.org]
- 15. targetedonc.com [targetedonc.com]
- 16. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Updated results from the AUGMENT-101 study: revumenib in R/R KMT2A-rearranged or NPM1-mutated AML | VJHemOnc [vjhemonc.com]
MI-538 Target Validation in Acute Myeloid Leukemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acute Myeloid Leukemia (AML) remains a challenging malignancy, particularly in patient subsets with specific genetic alterations such as rearrangements of the Mixed Lineage Leukemia (KMT2A, formerly MLL) gene. These alterations are associated with a poor prognosis and resistance to conventional chemotherapies. A critical dependency for the oncogenic activity of KMT2A fusion proteins is their interaction with the protein menin. MI-538 is a potent and selective small molecule inhibitor designed to disrupt this menin-KMT2A interaction, representing a promising targeted therapeutic strategy. This technical guide provides a comprehensive overview of the target validation of this compound in AML, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its therapeutic potential.
Introduction: The Menin-KMT2A Interaction as a Therapeutic Target in AML
The KMT2A gene, located on chromosome 11q23, is a frequent target of chromosomal translocations in both pediatric and adult acute leukemias. These rearrangements result in the fusion of the N-terminus of KMT2A with one of over 80 different partner proteins. The resulting KMT2A fusion proteins are potent oncogenic drivers that function as aberrant transcription factors, leading to the dysregulation of key hematopoietic genes, most notably the HOXA9 and MEIS1 homeobox genes. The sustained expression of these genes is crucial for blocking myeloid differentiation and promoting leukemic cell proliferation and self-renewal.
Menin, a protein encoded by the MEN1 gene, acts as a scaffold protein that is essential for the recruitment of KMT2A fusion proteins to their target gene promoters. The interaction between menin and the N-terminal portion of KMT2A fusion proteins is a critical dependency for their leukemogenic activity. Genetic studies have demonstrated that disruption of this interaction abrogates the transforming potential of KMT2A fusion proteins and blocks the development of leukemia in vivo. This has validated the menin-KMT2A interaction as a high-value therapeutic target for the development of targeted therapies for KMT2A-rearranged AML.
This compound: A Potent and Selective Menin-KMT2A Interaction Inhibitor
This compound is a small molecule inhibitor that has been developed to specifically disrupt the protein-protein interaction between menin and KMT2A. It binds with high affinity to a pocket on menin that is critical for its interaction with KMT2A fusion proteins. By occupying this pocket, this compound effectively evicts the KMT2A fusion protein from chromatin, leading to the downregulation of its target genes.
Quantitative Data Summary
The preclinical activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and related compounds.
| Compound | IC50 (Menin-KMT2A Interaction, nM) | Kd (Binding Affinity to Menin, nM) | Reference |
| This compound | 21[1][2][3][4] | 6.5[1][3][4] | [1][3][4] |
| MI-463 | ~15 | ~10 | [5] |
| MI-503 | ~15 | ~10 | [5] |
Table 1: Biochemical Activity of Menin-KMT2A Inhibitors. IC50 values represent the concentration of the inhibitor required to block 50% of the menin-KMT2A interaction. Kd values represent the equilibrium dissociation constant, indicating the binding affinity of the inhibitor to menin.
| Cell Line | KMT2A Rearrangement | GI50 (this compound, nM) | Reference |
| MOLM-13 | MLL-AF9 | 83[1][3] | [1][3] |
| MV4-11 | MLL-AF4 | 83[1] | [1] |
| HL-60 | None | >6000 | [1][4] |
| HM-2 | None | >6000 | [1][4] |
Table 2: In Vitro Cellular Activity of this compound. GI50 values represent the concentration of the inhibitor required to inhibit the growth of 50% of the cell population. The selectivity of this compound for KMT2A-rearranged cell lines is demonstrated by the significantly higher GI50 values in cell lines lacking these rearrangements.
| Animal Model | Treatment | Efficacy | Reference |
| MV4-11 Xenograft | This compound | ~80% reduction in tumor volume | [1][4] |
Table 3: In Vivo Efficacy of this compound. This table summarizes the in vivo anti-leukemic activity of this compound in a mouse xenograft model of KMT2A-rearranged AML.
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the disruption of the menin-KMT2A fusion protein complex, which leads to the downregulation of key leukemogenic genes.
Caption: this compound disrupts the Menin-KMT2A fusion protein interaction.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to validate the target of this compound in AML.
Fluorescence Polarization (FP) Assay for Menin-KMT2A Interaction
This assay is used to quantify the inhibitory effect of compounds on the menin-KMT2A protein-protein interaction in a high-throughput format.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human menin protein.
-
Fluorescently labeled peptide corresponding to the menin-binding motif of KMT2A (e.g., FITC-labeled KMT2A peptide).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
384-well black, low-volume microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
This compound or other test compounds serially diluted in DMSO.
-
-
Procedure:
-
Prepare a solution of menin protein and the fluorescently labeled KMT2A peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust FP signal (e.g., 10 nM menin and 5 nM peptide).
-
Dispense the menin-peptide solution into the wells of the 384-well plate.
-
Add serially diluted this compound or control compounds to the wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and menin.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human menin protein.
-
This compound dissolved in a matching buffer.
-
ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl). The buffer used to dissolve the protein and the compound must be identical to avoid heat of dilution artifacts.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly dialyze the menin protein against the ITC buffer.
-
Prepare a solution of this compound in the final dialysis buffer.
-
Degas both the protein and compound solutions immediately before the experiment.
-
Load the menin solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the menin solution while monitoring the heat change.
-
Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Cell Culture of AML Cell Lines
Maintaining healthy and consistent cultures of AML cell lines is crucial for in vitro experiments.
Protocol for MV4-11 and MOLM-13 cells:
-
Media and Reagents:
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Phosphate-buffered saline (PBS).
-
Trypan blue solution.
-
-
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.
-
Transfer the thawed cells to a sterile centrifuge tube containing pre-warmed complete medium.
-
Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Culture the cells in T-75 flasks at a density of 0.2-1 x 10^6 cells/mL in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and trypan blue exclusion.
-
Subculture the cells every 2-3 days by diluting the cell suspension with fresh medium to maintain the optimal cell density.
-
Gene Expression Analysis by Quantitative RT-PCR (qRT-PCR)
qRT-PCR is used to measure the changes in the expression levels of KMT2A target genes, such as HOXA9 and MEIS1, following treatment with this compound.
Protocol:
-
Reagents and Materials:
-
AML cells (e.g., MV4-11, MOLM-13).
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Real-time PCR instrument.
-
-
Procedure:
-
Seed AML cells in a 6-well plate and treat with various concentrations of this compound or DMSO control for a specified time (e.g., 24, 48, or 72 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound treatment leads to the displacement of the KMT2A fusion protein from the promoter regions of its target genes.
Protocol:
-
Reagents and Materials:
-
AML cells treated with this compound or DMSO.
-
Formaldehyde (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffers.
-
Sonicator.
-
Antibody specific to the KMT2A N-terminus or a tag on the fusion protein.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
DNA purification kit.
-
Primers for the promoter regions of HOXA9 and MEIS1.
-
-
Procedure:
-
Cross-link proteins to DNA in treated cells by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitate the chromatin with an antibody against the KMT2A fusion protein overnight at 4°C.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with proteinase K to digest the proteins.
-
Purify the DNA.
-
Analyze the enrichment of target gene promoters by qPCR using specific primers.
-
AML Xenograft Mouse Model
This in vivo model is used to evaluate the anti-leukemic efficacy of this compound in a setting that more closely mimics the human disease.
Protocol:
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
AML cell line (e.g., MV4-11).
-
This compound formulated for oral administration.
-
Vehicle control.
-
-
Procedure:
-
Inject a suspension of MV4-11 cells subcutaneously or intravenously into the immunodeficient mice.
-
Allow the tumors to establish or the leukemia to engraft.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice daily via oral gavage.
-
Monitor tumor volume (for subcutaneous models) or leukemia burden in the peripheral blood and bone marrow (for systemic models) over the course of the treatment.
-
Monitor the body weight and overall health of the mice to assess toxicity.
-
At the end of the study, sacrifice the mice and collect tissues for further analysis (e.g., histology, gene expression).
-
Experimental Workflows
The following diagrams illustrate the typical workflows for key experimental procedures.
Caption: Workflow for the Fluorescence Polarization assay.
Caption: Workflow for the Chromatin Immunoprecipitation assay.
Future Directions and Clinical Perspective
The robust preclinical data for this compound and other menin inhibitors have paved the way for their clinical development. Several menin inhibitors are currently being evaluated in clinical trials for patients with relapsed or refractory KMT2A-rearranged and NPM1-mutated AML. Early results from these trials have been promising, demonstrating clinical activity and a manageable safety profile.
Future research will likely focus on:
-
Combination Therapies: Investigating the synergistic effects of menin inhibitors with other targeted agents (e.g., FLT3 inhibitors, BCL-2 inhibitors) or standard chemotherapy to enhance efficacy and overcome potential resistance mechanisms.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to menin inhibitor therapy.
-
Resistance Mechanisms: Understanding the mechanisms of both intrinsic and acquired resistance to menin inhibitors to develop strategies to circumvent them.
Conclusion
The target validation of this compound in acute myeloid leukemia provides a strong rationale for its clinical development as a targeted therapy for patients with KMT2A-rearranged AML. By specifically disrupting the critical menin-KMT2A interaction, this compound effectively downregulates key oncogenic drivers, leading to anti-leukemic effects in preclinical models. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. The ongoing clinical evaluation of menin inhibitors holds the promise of a new and effective treatment paradigm for this high-risk patient population.
References
- 1. targetedonc.com [targetedonc.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
The Downstream Cascade: A Technical Guide to the Gene Expression Effects of MI-538
For Immediate Release
A Deep Dive into the Molecular Consequences of Menin-MLL Inhibition by MI-538 for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the downstream effects of this compound, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, on gene expression. By disrupting this critical interaction, this compound offers a promising therapeutic strategy for MLL-rearranged leukemias. This document details the molecular sequelae of this compound treatment, presenting quantitative gene expression data, outlining experimental methodologies, and visualizing the core signaling pathways involved.
Core Mechanism of Action: Disrupting the MLL-Menin Interaction
This compound functions by binding to the MLL-binding pocket of menin, thereby disrupting the interaction between menin and MLL fusion proteins. This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, where it aberrantly activates transcription and drives leukemogenesis. The inhibition of this interaction by this compound leads to the displacement of the MLL fusion complex from chromatin, resulting in the downregulation of key target genes.
Diagram of this compound Mechanism of Action
Caption: Mechanism of this compound in MLL-rearranged leukemia.
Downstream Effects on Gene Expression: A Quantitative Analysis
Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of a specific set of genes that are direct targets of the MLL fusion complex. The most prominently affected genes include the homeobox genes Hoxa9 and Meis1, which are critical for the maintenance of the leukemic state.[1]
| Gene | Cell Line | This compound Concentration | Fold Change (mRNA) | p-value | Reference |
| Hoxa9 | MLL-AF9 | 100 nM | ~0.5 | Not Reported | [1] |
| Meis1 | MLL-AF9 | 100 nM | <0.5 (more pronounced than Hoxa9) | Not Reported | [1] |
While specific RNA-sequencing data for this compound is not publicly available, studies on structurally similar and next-generation menin-MLL inhibitors provide a broader view of the downstream transcriptional consequences. These studies consistently demonstrate the downregulation of a core set of MLL target genes.
Table 1: Downregulated Genes by Menin-MLL Inhibitors (from analogous studies)
| Gene | Function | Fold Change Range (mRNA) |
| HOXA9 | Transcription factor, master regulator in leukemia | Significant downregulation |
| HOXA10 | Transcription factor, hematopoiesis regulation | Significant downregulation |
| MEIS1 | Transcription factor, cofactor of HOX proteins | Significant downregulation |
| PBX3 | Transcription factor, cofactor of HOX proteins | Significant downregulation |
| FLT3 | Receptor tyrosine kinase, cell survival and proliferation | Significant downregulation |
| MEF2C | Transcription factor, myeloid development | Significant downregulation |
| BCL2 | Anti-apoptotic protein | Downregulation |
| CDK6 | Cell cycle kinase | Downregulation |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, SEMK2) and MLL-germline cell lines as negative controls (e.g., HL-60, K562).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For gene expression analysis, cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for specified durations (e.g., 24, 48, 72 hours).
RNA Isolation and Quantitative Real-Time PCR (qPCR)
A standard protocol for RNA isolation and qPCR to quantify the expression of target genes like Hoxa9 and Meis1 is as follows:
-
RNA Isolation: Total RNA is extracted from treated and control cells using a TRIzol-based method or a commercial RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: Real-time PCR is performed using a qPCR instrument and SYBR Green or TaqMan-based assays. Gene-specific primers for target genes (Hoxa9, Meis1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used. The relative gene expression is calculated using the ΔΔCt method.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for qPCR-based gene expression analysis.
Signaling Pathways and Logical Relationships
The inhibition of the menin-MLL interaction by this compound initiates a cascade of events that ultimately lead to cell differentiation and apoptosis in MLL-rearranged leukemia cells. The downregulation of key transcription factors like HOXA9 and MEIS1 is a central event in this process.
Signaling Pathway Downstream of this compound
References
MI-538: A Targeted Approach to Downregulating the HOXA9/MEIS1 Axis in Leukemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of MI-538, a potent small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction. It is designed for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for acute myeloid leukemia (AML) and other hematological malignancies driven by the overexpression of HOXA9 and MEIS1. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Menin-MLL Interaction as a Therapeutic Target
Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and associated with poor prognoses.[1] The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the protein Menin.[2][3] This interaction is essential for the recruitment of the MLL complex to target genes, leading to the upregulation of key downstream effectors, most notably the transcription factors HOXA9 and MEIS1.[3][4]
The HOXA9 and MEIS1 transcription factors are master regulators of hematopoietic stem cell proliferation and self-renewal.[5] Their aberrant and sustained overexpression, driven by the Menin-MLL interaction, is a hallmark of MLL-rearranged leukemias and is crucial for leukemic transformation and maintenance.[1][6] This dependency makes the Menin-MLL protein-protein interaction a highly attractive therapeutic target. Disrupting this interaction with small-molecule inhibitors presents a promising strategy to specifically downregulate HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemic cells.[3] this compound has emerged as a potent and selective inhibitor of this critical interaction.[2]
This compound: Mechanism of Action
This compound is a small molecule that competitively binds to a hydrophobic pocket on Menin, the same site that is recognized by the N-terminal fragment of MLL.[7] By occupying this binding site, this compound effectively disrupts the interaction between Menin and MLL or MLL-fusion proteins. This disruption prevents the proper localization of the MLL complex at its target gene promoters, leading to a significant reduction in histone H3 lysine 4 (H3K4) trimethylation, a mark associated with active transcription.[7] The ultimate consequence is the potent and selective downregulation of HOXA9 and MEIS1 gene expression.[2][7]
Quantitative Data
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key in vitro activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| IC50 (Menin-MLL Interaction) | 21 nM[2] | Concentration required to inhibit 50% of the Menin-MLL interaction in a biochemical assay. |
| Kd (Binding Affinity to Menin) | 6.5 nM[2] | Dissociation constant, indicating the high binding affinity of this compound to Menin. |
Table 2: Cellular Activity of this compound in MLL-Rearranged AML Cell Lines
| Cell Line | MLL Fusion | GI50 (Cell Growth Inhibition) |
| MV4-11 | MLL-AF4 | 83 nM[2] |
| MOLM-13 | MLL-AF9 | Not explicitly stated, but potent inhibition is reported.[7] |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | This compound Concentration | % Reduction in Expression |
| Hoxa9 | MLL-AF9 transformed cells | ~100 nM | ~50%[2] |
| Meis1 | MLL-AF9 transformed cells | ~100 nM | >50% (more pronounced than Hoxa9)[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
This protocol is designed to determine if this compound can disrupt the interaction between Menin and MLL fusion proteins within a cellular context.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
This compound and DMSO (vehicle control)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-Menin, anti-MLL (N-terminus)
-
Control IgG (isotype matched)
-
Protein A/G magnetic beads
-
Wash Buffer: Co-IP Lysis Buffer with lower detergent concentration (e.g., 0.1% NP-40)
-
Elution Buffer: 2x Laemmli sample buffer
Procedure:
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound or DMSO for the specified time.
-
Cell Lysis: Harvest and wash cells with cold PBS. Resuspend the cell pellet in Co-IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Menin) to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash 3-5 times with Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting partner (e.g., anti-MLL).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the mRNA levels of HOXA9 and MEIS1 following treatment with this compound.
Materials:
-
Treated and untreated leukemia cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Primer Sequences (Example):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HOXA9 | GCCGGCCTTATGGCATTAA[8] | TGGAGGAGAACCACAAGCATAGT[8] |
| MEIS1 | (Sequence to be obtained from literature or designed) | (Sequence to be obtained from literature or designed) |
| GAPDH | (Validated primer sequence) | (Validated primer sequence) |
Procedure:
-
RNA Extraction: Isolate total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension) on a real-time PCR instrument. A typical program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[9]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is used to determine if this compound treatment reduces the association of the Menin-MLL complex with the promoter regions of HOXA9 and MEIS1.
Materials:
-
Treated and untreated leukemia cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer, Wash Buffers, and Elution Buffer
-
Antibodies for ChIP: anti-Menin, anti-MLL, control IgG
-
Protein A/G beads
-
Reagents for reverse cross-linking and DNA purification
-
Primers for qPCR targeting the promoter regions of HOXA9 and MEIS1
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the chromatin and then incubate overnight with the antibody of interest.
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and perform stringent washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating in the presence of high salt.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of target DNA sequences (e.g., HOXA9 promoter) by qPCR.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for inhibitor screening.
Conclusion
This compound represents a highly promising, targeted therapeutic agent that mechanistically addresses a core dependency of MLL-rearranged leukemias. By disrupting the Menin-MLL interaction, this compound leads to the specific downregulation of the critical oncogenic drivers HOXA9 and MEIS1. The data presented in this whitepaper underscore its potency and selectivity. The detailed experimental protocols provided herein offer a robust framework for researchers and drug developers to further investigate this compound and other Menin-MLL inhibitors, with the ultimate goal of translating this promising therapeutic strategy into clinical practice for patients with high-risk leukemias.
References
- 1. broadpharm.com [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism and potential of menin inhibitors in NMP1-mutated and KMT2A-rearranged AML | VJHemOnc [vjhemonc.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 6. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Semiquantitative RT-PCR analysis to assess the expression levels of multiple transcripts from the same sample - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MI-538: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small-molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3][4][5] This interaction is a critical driver of leukemogenesis in acute leukemias harboring MLL gene rearrangements. By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins. This document provides a comprehensive overview of the in vitro characterization of this compound, including its biochemical and cellular activities, mechanism of action, and detailed experimental protocols for its evaluation.
Biochemical and Cellular Activity of this compound
This compound demonstrates low nanomolar potency in biochemical assays and potent anti-proliferative activity in MLL-rearranged leukemia cell lines. The compound exhibits high selectivity for MLL-fusion-dependent cells, with minimal effects on cell lines that do not harbor MLL translocations.[1]
| Parameter | Value | Assay Type | Description | Reference |
| IC50 | 21 nM | Fluorescence Polarization | Inhibition of the menin-MLL fusion protein interaction. | [1][2][3] |
| Kd | 6.5 nM | Not Specified | Binding affinity to menin. | [1] |
| GI50 | 83 nM | MTT Assay | Growth inhibition of MLL-AF9 transformed mouse bone marrow cells. | [1][2] |
| GI50 | 200-500 nM | MTT Assay | Growth inhibition of human MLL leukemia cells (general range for thienopyrimidine class). | [6] |
| Selectivity | No effect up to 6 µM | MTT Assay | Growth inhibition of control cell lines (HL-60, HM-2) without MLL translocations. | [1] |
Mechanism of Action: The Menin-MLL Signaling Pathway
In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes results in the production of oncogenic MLL fusion proteins (e.g., MLL-AF4, MLL-AF9). These fusion proteins require interaction with the scaffold protein menin to drive their leukemogenic transcriptional program. The menin-MLL fusion complex aberrantly upregulates the expression of key downstream target genes, most notably HOXA9 and its cofactor MEIS1.[7] Overexpression of HOXA9 and MEIS1 leads to a block in hematopoietic differentiation and enhanced cell proliferation, ultimately resulting in leukemia.
This compound acts by binding to a pocket on menin that is critical for its interaction with MLL fusion proteins.[6] This direct inhibition disrupts the formation of the oncogenic complex, leading to the downregulation of HOXA9 and MEIS1 gene expression.[1][7] The subsequent decrease in HOXA9 and MEIS1 levels relieves the differentiation block and inhibits the proliferation of MLL leukemia cells.[7]
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLL-AF9– and HOXA9-mediated acute myeloid leukemia stem cell self-renewal requires JMJD1C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meis1 maintains stemness signature in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MI-538: A Technical Guide to its Selectivity for MLL-Rearranged Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical evidence supporting the selective targeting of MLL-rearranged (MLL-r) cancer cells by the small molecule inhibitor, MI-538. By disrupting the critical interaction between menin and the MLL fusion protein, this compound offers a promising therapeutic strategy for a patient population with a historically poor prognosis. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Disrupting the Menin-MLL Interaction
Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies affecting both pediatric and adult populations. The resulting MLL fusion proteins are potent oncogenic drivers that require interaction with the protein menin to initiate and maintain their leukemogenic activity. This interaction is crucial for the recruitment of the histone methyltransferase complex, leading to the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.
This compound is a potent and selective small molecule inhibitor that directly binds to menin, preventing its association with the MLL fusion protein.[1] This disruption of the menin-MLL interaction leads to the downregulation of key target genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis specifically in MLL-rearranged leukemia cells.
dot
Caption: Signaling pathway of this compound in MLL-rearranged cells.
Quantitative Assessment of this compound Selectivity
The therapeutic potential of this compound is underscored by its high degree of selectivity for MLL-rearranged cancer cells over their wild-type counterparts. This selectivity is crucial for minimizing off-target effects and toxicity. The following tables summarize the key quantitative data demonstrating the potent and selective activity of this compound and other highly selective menin-MLL inhibitors.
Table 1: In Vitro Activity of this compound
| Cell Line | MLL Status | Assay Type | Value | Reference |
| MLL-AF9 transformed mouse bone marrow cells | MLL-rearranged | GI50 (Growth Inhibition 50%) | 83 nM | [1] |
| HL-60 | MLL wild-type | GI50 (Growth Inhibition 50%) | > 6 µM | [1] |
| HM-2 | MLL wild-type | GI50 (Growth Inhibition 50%) | > 6 µM | [1] |
| Menin-MLL Interaction | N/A | IC50 (Inhibitory Concentration 50%) | 21 nM | [1] |
Table 2: In Vitro Activity of a Structurally Similar Menin-MLL Inhibitor (D0060-319)
| Cell Line | MLL Status | Assay Type | IC50 (Inhibitory Concentration 50%) |
| MV4-11 | MLL-rearranged (MLL-AF4) | Cell Viability | 4.0 nM |
| MOLM-13 | MLL-rearranged (MLL-AF9) | Cell Viability | 1.7 nM |
| Kasumi-1 | MLL wild-type | Cell Viability | > 10 µM |
| K562 | MLL wild-type | Cell Viability | > 10 µM |
| HL-60 | MLL wild-type | Cell Viability | > 10 µM |
| KG-1 | MLL wild-type | Cell Viability | > 10 µM |
Detailed Experimental Protocols
Reproducibility and rigor are paramount in drug development. This section provides detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This biochemical assay is employed to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction.
Principle: A fluorescently labeled peptide derived from the MLL protein (MBM1) is used as a probe. When bound to the larger menin protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt this interaction cause the release of the fluorescent peptide, leading to faster rotation and a decrease in the polarization signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound or other test compounds serially diluted in DMSO.
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing the menin protein and the fluorescein-labeled MLL peptide in the assay buffer.
-
Dispense the reaction mixture into the wells of the 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor required to displace 50% of the bound fluorescent peptide, is calculated by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cell Viability (MTT/CCK-8) Assays
These colorimetric assays are used to assess the effect of this compound on the proliferation and viability of both MLL-rearranged and non-rearranged cell lines.
Principle:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
CCK-8 (Cell Counting Kit-8) Assay: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60, K562) in 96-well plates at an appropriate density (e.g., 5 x 10^4 to 1 x 10^5 cells/well) in a final volume of 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay Procedure:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CCK-8 Assay Procedure:
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 or IC50 values by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.
Protocol:
-
Cell Treatment and RNA Isolation:
-
Treat MLL-rearranged cells (e.g., MV4-11) with this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
Harvest the cells and isolate total RNA using a commercial RNA extraction kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system with specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
dot
Caption: Experimental workflow for assessing this compound selectivity.
Conclusion
The data presented in this technical guide strongly support the potent and selective activity of this compound against MLL-rearranged leukemia cells. Through the direct inhibition of the menin-MLL interaction, this compound effectively downregulates key oncogenic driver genes, leading to cell growth inhibition and apoptosis in a manner that is highly specific to the MLL-rearranged cellular context. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of menin-MLL inhibitors as a targeted therapeutic strategy for this challenging group of leukemias.
References
Preliminary Efficacy of MI-538: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of MI-538, a potent and selective small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The following sections detail the core mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by disrupting the critical protein-protein interaction between menin and MLL fusion proteins.[1][2][3] This interaction is essential for the leukemogenic activity of MLL fusion proteins, which are drivers of a particularly aggressive form of acute leukemia.[4] By binding to menin, this compound competitively inhibits the binding of MLL fusion proteins, thereby disrupting the downstream signaling cascade that leads to leukemogenesis.[4] This targeted disruption ultimately leads to the downregulation of key target genes, such as Hoxa9 and Meis1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][4]
Quantitative Efficacy Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The quantitative data from these studies are summarized in the tables below, providing a clear comparison of its activity across different assays and models.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Assay Type | Reference |
| IC50 (menin-MLL Interaction) | 21 nM | N/A | Fluorescence Polarization | [1][2][3] |
| Kd (Binding Affinity to Menin) | 6.5 nM | N/A | Not Specified | [1] |
| GI50 (Cell Proliferation) | 83 nM | MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) | MTT Assay | [1][3] |
| Selectivity | No effect up to 6 µM | HL-60, HM-2 (non-MLL rearranged) | Growth Inhibition Assay | [1] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Details | Reference |
| Tumor Volume Reduction | ~80% | MV4;11 Xenograft | Treatment with this compound | [1] |
| Toxicity | <10% body weight reduction | MV4;11 Xenograft | [1] | |
| Oral Bioavailability | ~50% | Mouse | [1] | |
| Half-life (t1/2) | ~1.6 hours | Mouse | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay quantifies the ability of this compound to inhibit the interaction between menin and a fluorescently labeled MLL-derived peptide.
Materials:
-
Recombinant human menin protein
-
Fluorescein-labeled MLL peptide (e.g., MLL4-43)
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
This compound (or other test compounds)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of recombinant menin protein and the fluorescein-labeled MLL peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust polarization signal.
-
Serially dilute this compound in DMSO and then further dilute in the assay buffer to the desired final concentrations.
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the menin-MLL peptide mixture to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of this compound on the viability and proliferation of leukemia cell lines.
Materials:
-
MLL-rearranged (e.g., MV4;11) and non-MLL rearranged (e.g., HL-60) leukemia cell lines
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the leukemia cells into 96-well plates at a predetermined optimal density.
-
Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the GI50 value by normalizing the absorbance values to the vehicle control and fitting the data to a dose-response curve.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model using the MV4;11 human leukemia cell line.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or SCID)
-
MV4;11 human acute myeloid leukemia cells
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MV4;11 cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treated group to the control group.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the preclinical evaluation of this compound.
Caption: this compound signaling pathway.
Caption: Preclinical experimental workflow for this compound.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MI-538 Treatment in MV4;11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] The MV4;11 cell line, established from a patient with biphenotypic B-myelomonocytic leukemia, harbors the MLL-AF4 fusion oncogene, making it a relevant model for studying MLL-rearranged leukemias.[3] This document provides detailed protocols for the cell culture of MV4;11 cells and for the application of this compound to assess its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
The menin-MLL interaction is crucial for the leukemogenic activity of MLL fusion proteins. This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of target genes such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival. This compound disrupts the menin-MLL interaction, leading to the downregulation of these target genes, thereby inhibiting cell proliferation, inducing apoptosis, and promoting differentiation of MLL-rearranged leukemia cells.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on MLL-rearranged leukemia cells.
| Compound | Parameter | Value | Cell Line | Reference |
| This compound | IC50 (menin-MLL interaction) | 21 nM | - | [1][2] |
| This compound | Kd (binding affinity to menin) | 6.5 nM | - | [1] |
| This compound | GI50 (Cell Growth Inhibition) | 83 nM | MLL leukemia cells | [1] |
Note: While a specific IC50 value for this compound in MV4;11 cells is not explicitly available in the provided search results, the GI50 value in MLL leukemia cells is a strong indicator of its potency.
Experimental Protocols
MV4;11 Cell Culture
Materials:
-
MV4;11 cells
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Hemocytometer or automated cell counter
-
Trypan blue solution (0.4%)
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing IMDM or RPMI 1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MV4;11 cells in a 37°C water bath.
-
Aseptically transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Maintenance and Subculturing:
-
MV4;11 cells grow in suspension.
-
Monitor cell density and viability regularly.
-
Maintain the cell culture density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, determine the cell density and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension with fresh complete growth medium to a seeding density of 2 x 10^5 cells/mL in a new culture flask.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.
-
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
Materials:
-
MV4;11 cells
-
Complete growth medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed MV4;11 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
MV4;11 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MV4;11 cells in a 6-well plate at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
MV4;11 cells
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed MV4;11 cells and treat with this compound (and a vehicle control) for 48-72 hours.
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound inhibits the menin-MLL interaction, downregulating target genes and inducing apoptosis.
References
preparing MI-538 stock solution and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and selective small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2] It has demonstrated significant activity in preclinical models of MLL-rearranged leukemias. This document provides detailed protocols for the preparation of this compound stock solutions and its application in various in vitro assays. While this compound targets the menin-MLL interaction, this document also provides a diagram of the well-established MDM2-p53 signaling pathway, a critical axis in cancer biology that is often targeted in drug development.
This compound: Chemical Properties and Stock Solution Preparation
A comprehensive summary of the chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1857417-10-7 | [3] |
| Molecular Formula | C27H25F3N8OS | [2][3] |
| Molecular Weight | 566.6 g/mol | [2][3] |
| Purity | 98.67% | [2] |
| Solubility | Soluble in DMSO (requires sonication and warming) | [3] |
| Storage Conditions | Store at -20°C | [3] |
Protocol for Preparing this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Procedure:
-
Calculate the required amount of this compound: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 566.6 g/mol * 0.001 L = 5.666 mg
-
-
Weigh the this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of DMSO to the tube to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).
-
Dissolve the compound:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution to 37°C for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Experimental Protocols: Working Concentrations and Assays
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
| Assay | Cell Line | Recommended Concentration Range | Key Findings | Reference |
| Cell Viability (MTT Assay) | MLL-rearranged leukemia cells (e.g., MOLM-13, MV4;11) | 10 nM - 1 µM | GI50 of 83 nM in MLL leukemia cells.[1] | [1] |
| Colony Formation Assay | SEM-K2 cells | 1 µM | Treatment with 1 µM this compound for up to 14 days was evaluated.[4] | [4] |
| Western Blotting | SEM-K2 cells | 1 µM | Protein levels were assessed after treatment with 1 µM this compound for 6 days.[4] | [4] |
| qRT-PCR | SEM-K2, RS4;11, and REH cells | 1 µM | Gene expression was analyzed after treatment with 1 µM this compound for 6 days.[4] | [4] |
Protocol: Cell Viability (MTT) Assay
Materials:
-
Cells of interest (e.g., MLL-rearranged leukemia cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Diagrams
References
Application Notes and Protocols for MI-538 in Leukemia Xenografts
These application notes provide a detailed guide for researchers utilizing the potent menin-MLL inhibitor, MI-538, in preclinical leukemia xenograft models. The protocols are based on established methodologies for similar compounds and available data for this compound, offering a starting point for determining the optimal dosage and administration schedule for specific experimental needs.
Introduction
This compound is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is a critical driver for the development and progression of acute leukemias harboring MLL rearrangements. By disrupting this interaction, this compound effectively downregulates the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and inhibition of leukemic cell proliferation. Preclinical studies have demonstrated the potent in vitro and in vivo activity of this compound and its analogs against MLL-rearranged leukemia.
Mechanism of Action
The MLL gene is a frequent target of chromosomal translocations in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). The resulting MLL fusion proteins require interaction with the scaffold protein menin to exert their oncogenic function. This complex binds to chromatin and aberrantly activates the transcription of target genes, including the HOX gene clusters and their cofactor MEIS1, which are essential for leukemogenesis. This compound binds to a hydrophobic pocket on menin, directly competing with the MLL fusion protein and disrupting the menin-MLL interaction. This leads to the downregulation of MLL target genes, inducing differentiation and apoptosis in leukemia cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound and related potent menin-MLL inhibitors.
Table 1: In Vitro Activity of Menin-MLL Inhibitors
| Compound | Target Cell Line | Assay | IC50 / GI50 (nM) | Reference |
| This compound | MV-4-11 | Proliferation (IC50) | 21 | |
| This compound | MLL-rearranged cells | Growth Inhibition (GI50) | 83 | [1] |
| MI-463 | MLL-rearranged cells | Proliferation | 15.3 | [2] |
| MI-503 | MLL-rearranged cells | Proliferation | 14.7 | [2] |
Table 2: In Vivo Efficacy of Menin-MLL Inhibitors in Leukemia Xenograft Models
| Compound | Leukemia Model | Dosing Regimen | Efficacy | Reference |
| This compound | MV-4-11 Xenograft | Not explicitly stated | ~80% tumor volume reduction | [1] |
| MI-503 | MV-4-11 Xenograft | 60 mg/kg, i.p., once daily | >80% tumor volume reduction | |
| MI-463 | MV-4-11 Xenograft | 35 mg/kg, i.p., once daily | Significant tumor growth inhibition | [3] |
| MI-503 | MLL-AF9 Murine Model | 80 mg/kg, p.o., twice daily for 10 days | ~45% increase in median survival | [3] |
| MI-463 | MLL-AF9 Murine Model | 50 mg/kg, p.o., twice daily for 10 days | ~70% increase in median survival | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (t½) | ~1.6 hours | [1] |
| Oral Bioavailability | ~50% | [1] |
Experimental Protocols
The following are detailed protocols for establishing leukemia xenografts and administering this compound or similar compounds.
Protocol 1: Subcutaneous Leukemia Xenograft Model (MV-4-11)
This protocol is adapted from established methods for generating subcutaneous MV-4-11 xenografts.
Materials:
-
MV-4-11 human MLL-rearranged acute myeloid leukemia cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® (Corning)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
This compound (or analog) formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)
-
Calipers for tumor measurement
-
Animal weighing scale
Procedure:
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Harvest exponentially growing cells, wash twice with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration:
-
Route: Based on data for similar compounds, intraperitoneal (i.p.) or oral gavage (p.o.) are suitable routes.[3]
-
Dosage: Based on the high potency of this compound, a starting dose in the range of 30-60 mg/kg, administered once or twice daily, is recommended. Dose optimization studies are crucial.
-
Control Group: Administer the vehicle solution to the control group using the same schedule and route.
-
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if significant toxicity (e.g., >20% body weight loss) is observed.
Protocol 2: Systemic Leukemia Xenograft Model
This protocol describes a systemic model which more closely mimics human leukemia.
Materials:
-
Leukemia cell line (e.g., MOLM-13, MV-4-11) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Culture medium and reagents as in Protocol 1.
-
6-8 week old immunodeficient mice (NSG mice are recommended for better engraftment).
-
This compound (or analog) and vehicle.
-
Bioluminescence imaging system.
-
Flow cytometry reagents for detecting human leukemia cells (e.g., anti-human CD45 antibody).
Procedure:
-
Cell Culture and Preparation: As described in Protocol 1.
-
Cell Injection: Intravenously inject 1-5 x 10^6 cells in 100-200 µL of sterile PBS into the tail vein of each mouse.
-
Engraftment Monitoring: Monitor leukemia engraftment starting 7-10 days post-injection. This can be done through:
-
Bioluminescence Imaging (BLI): For luciferase-expressing cells, inject luciferin and image mice to quantify tumor burden.
-
Flow Cytometry: Collect peripheral blood samples and stain for human-specific markers (e.g., hCD45) to determine the percentage of circulating leukemic cells.
-
-
Treatment Initiation: Once engraftment is confirmed (e.g., detectable BLI signal or >1% human cells in peripheral blood), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1. Given the high oral bioavailability of this compound (~50%), oral gavage is a preferred route for systemic models.[1]
-
Efficacy Assessment: Monitor disease progression using BLI and/or flow cytometry of peripheral blood. Monitor animal health and body weight.
-
Endpoint: Euthanize mice based on signs of advanced disease (e.g., hind limb paralysis, significant weight loss, high leukemia burden) or as per institutional guidelines. Survival can be a primary endpoint.
Logical Relationships and Considerations
The optimal dosage of this compound will depend on a balance between its efficacy and potential toxicity. The following diagram illustrates the key relationships to consider during dose optimization studies.
Key Considerations:
-
Dose Escalation Studies: It is recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) of this compound in the selected mouse strain.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To establish a relationship between drug exposure and target engagement, plasma and tumor tissue can be collected at various time points after drug administration to measure this compound concentration and the expression of downstream target genes like HOXA9 and MEIS1.
-
Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and at the study endpoint, perform gross necropsy and histopathological analysis of major organs.
-
Combination Therapies: this compound can be evaluated in combination with standard-of-care chemotherapeutic agents or other targeted therapies to assess potential synergistic effects.
These application notes and protocols provide a comprehensive framework for initiating in vivo studies with this compound for leukemia xenografts. Researchers should adapt these protocols to their specific experimental design and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers | MDPI [mdpi.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MI-538 in In Vitro Assays
Introduction
MI-538 is a potent and specific small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of acute leukemias. By disrupting the Menin-MLL interaction, this compound effectively downregulates the expression of downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cancer cells.
Mechanism of Action: Menin-MLL Inhibition
The MLL gene is a frequent target of chromosomal translocations, resulting in the formation of oncogenic MLL fusion proteins. These fusion proteins require interaction with the scaffold protein Menin to be recruited to chromatin and to activate the transcription of key target genes, including the homeobox gene HOXA9 and its cofactor MEIS1. The aberrant expression of these genes is critical for leukemic transformation and the maintenance of the leukemic state. This compound binds to Menin at the MLL binding pocket, thereby preventing the MLL fusion protein from associating with Menin and, consequently, from activating its target genes. This leads to a reduction in the levels of HOXA9 and MEIS1, which in turn relieves the block on hematopoietic differentiation and induces apoptosis in the leukemic cells.
Data Presentation: Summary of this compound Treatment Durations
The following table summarizes the recommended treatment durations for various in vitro assays based on published data for this compound and similar Menin-MLL inhibitors.
| Assay Type | Cell Line Examples | This compound Concentration | Recommended Treatment Duration | Expected Outcome |
| Cell Viability (MTT, CellTiter-Glo) | MV4;11, MOLM-13 (MLL-rearranged) | 0.1 - 1 µM | 7 - 10 days | Dose-dependent decrease in cell viability. |
| Apoptosis (Annexin V/PI Staining) | MV4;11, MOLM-13 | 0.5 - 5 µM | 4 - 7 days | Increase in the percentage of apoptotic cells. |
| Gene Expression (qRT-PCR) | MV4;11, MOLM-13 | 0.1 - 1 µM | 2 - 6 days | Downregulation of HOXA9 and MEIS1 mRNA levels. |
| Western Blotting | MV4;11, THP-1 | 1 - 5 µM | 8 - 48 hours | Decrease in HOXA9 and MEIS1 protein levels. |
| Cell Differentiation (CD11b Staining) | MOLM-13, THP-1 | 0.5 - 2 µM | 4 - 7 days | Increased expression of the myeloid differentiation marker CD11b. |
| Co-Immunoprecipitation | HEK293T (transfected with Menin and MLL fusion constructs) | 5 - 25 µM | 4 - 8 hours | Disruption of the Menin-MLL fusion protein interaction. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the long-term effect of this compound on the proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., MV4;11, MOLM-13)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium in a 96-well plate.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 7 days.
-
On day 4, carefully aspirate 100 µL of the medium and replace it with 100 µL of fresh medium containing the appropriate concentration of this compound.
-
On day 7, add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 0.5 x 10⁶ cells/mL in 6-well plates.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 4 to 7 days at 37°C in a humidified 5% CO₂ incubator.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blotting for HOXA9 and MEIS1
This protocol is for detecting changes in the protein levels of this compound target genes.
Materials:
-
Leukemia cell lines
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for 8 to 48 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Application Notes and Protocols for Assessing MI-538 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cellular target engagement of MI-538, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The following protocols and data will enable researchers to effectively evaluate the mechanism of action of this compound and similar compounds in relevant cellular models.
Introduction
This compound is a small molecule inhibitor designed to disrupt the critical interaction between menin and MLL fusion proteins, a key driver in a subset of acute leukemias.[1] This interaction is essential for the recruitment of the MLL complex to chromatin, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[2][3] By competitively binding to menin, this compound effectively evicts MLL fusion proteins from their chromatin targets, resulting in the downregulation of target gene expression, cell differentiation, and apoptosis in MLL-rearranged leukemia cells.[1][4]
Verifying that a compound like this compound reaches and interacts with its intended target in a cellular environment is a crucial step in drug development. These notes provide detailed protocols for confirming the target engagement of this compound in cells using established methodologies.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activity of this compound and other relevant menin-MLL inhibitors.
Table 1: In Vitro Biochemical Activity of Menin-MLL Inhibitors
| Compound | Target Interaction | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | Menin-MLL | Fluorescence Polarization | 21 | 6.5 | [1] |
| MI-2-2 | Menin-MLL | Fluorescence Polarization | 22 | - | [2] |
| MI-463 | Menin-MLL | Fluorescence Polarization | 15.3 | - | [5] |
| MI-503 | Menin-MLL | Fluorescence Polarization | 14.7 | - | [5] |
| D0060-319 | Menin-MLL | Fluorescence Polarization | 7.46 | - | [6] |
| M-808 | Menin-MLL | - | 1-4 | - | [5] |
| MIV-6R | Menin-MLL | Fluorescence Polarization | 56 | 85 | [3] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | Assay Type | GI50 / IC50 (nM) | Reference |
| This compound | MLL-AF9 murine bone marrow cells | Proliferation (MTT) | 83 | [1] |
| This compound | MV4;11 | Proliferation | - | [1] |
| This compound | MOLM-13 | Proliferation | - | [1] |
| MI-2-2 | MLL-AF9 murine bone marrow cells | Proliferation | ~15,000 | [2] |
| MI-503 | MV4;11 | Proliferation | - | [7] |
| D0060-319 | MV4;11 | Proliferation (CCK-8) | 4.0 | [6] |
| D0060-319 | MOLM-13 | Proliferation (CCK-8) | 1.7 | [6] |
| M-808 | MOLM-13 | Proliferation | 1 | [5] |
| M-808 | MV4-11 | Proliferation | 4 | [5] |
Signaling Pathway and Mechanism of Action
The interaction between menin and the N-terminus of MLL (or MLL fusion proteins) is a critical dependency for the development of MLL-rearranged leukemias. This interaction tethers the MLL complex to chromatin, leading to histone H3 lysine 4 (H3K4) methylation and the transcriptional activation of target genes like HOXA9 and MEIS1. These genes are master regulators of hematopoietic stem cell self-renewal and their sustained expression drives leukemogenesis. This compound acts by binding to a pocket on menin that is recognized by MLL, thereby competitively inhibiting this protein-protein interaction.
Caption: Mechanism of action of this compound in disrupting the menin-MLL interaction.
Experimental Protocols
The following are detailed protocols to assess the target engagement of this compound in a cellular context.
Protocol 1: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between menin and an MLL fusion protein (e.g., MLL-AF9) in cells.[3][8]
Materials:
-
MLL-rearranged leukemia cell line (e.g., MV4;11, MOLM-13)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Antibody against Menin (for immunoprecipitation)
-
Antibody against the MLL fusion partner (e.g., anti-AF9) or a tag (if using an overexpression system)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Seed MLL-rearranged leukemia cells and treat with varying concentrations of this compound or DMSO for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-Menin antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against Menin (to confirm successful IP) and the MLL fusion partner (to assess co-immunoprecipitation).
-
Expected Outcome: In DMSO-treated cells, the MLL fusion protein should be detected in the menin immunoprecipitate, indicating an interaction. In this compound-treated cells, the amount of co-immunoprecipitated MLL fusion protein should be significantly reduced in a dose-dependent manner, demonstrating that this compound disrupts the menin-MLL interaction in cells.
Caption: Workflow for the Co-Immunoprecipitation experiment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[9][10][11][12] Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Materials:
-
MLL-rearranged leukemia cell line
-
This compound
-
DMSO (vehicle control)
-
PBS
-
PCR tubes or plate
-
Thermal cycler
-
Cell lysis buffer with protease inhibitors
-
Reagents for protein quantification (e.g., Western blotting or ELISA for Menin)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a specific duration.
-
Heating:
-
Aliquot the cell suspension into PCR tubes/plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Menin:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble Menin in each sample using Western blotting or an ELISA.
-
Expected Outcome: A melting curve can be generated by plotting the amount of soluble Menin as a function of temperature. In the presence of this compound, the melting curve for Menin should shift to the right, indicating an increase in its thermal stability and confirming direct target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Quantitative PCR (qPCR) to Measure Downstream Gene Expression
This protocol measures the effect of this compound on the expression of downstream target genes of the menin-MLL complex, such as HOXA9 and MEIS1.[1][3]
Materials:
-
MLL-rearranged leukemia cell line
-
This compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or DMSO for a suitable time (e.g., 24-72 hours).
-
RNA Extraction: Harvest the cells and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Expected Outcome: Treatment with this compound should lead to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1, confirming that the disruption of the menin-MLL interaction leads to the expected downstream biological effect.
Caption: Workflow for qPCR analysis of downstream target genes.
By employing these detailed protocols, researchers can robustly assess the cellular target engagement of this compound and other menin-MLL inhibitors, providing crucial data for the advancement of novel therapeutic strategies for MLL-rearranged leukemias.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: qPCR Analysis of Target Gene Expression Following MI-538 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MI-538 is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1] This interaction is critical for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive subset of acute leukemias. By disrupting the menin-MLL complex, this compound effectively suppresses the transcription of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1] Quantitative PCR (qPCR) is an essential tool for researchers and drug development professionals to elucidate the mechanism of action of this compound and to quantify its effects on target gene expression. This application note provides a detailed protocol for the analysis of this compound target genes using qPCR.
Principle
The experimental workflow involves treating MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) with this compound. Following treatment, total RNA is extracted from the cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR to quantify the expression levels of specific target genes. The relative gene expression is typically normalized to a stably expressed housekeeping gene to control for variations in RNA input and reverse transcription efficiency. The fold change in gene expression between this compound-treated and vehicle-treated cells is then calculated to determine the effect of the compound.
Data Presentation
Treatment of MLL-rearranged leukemia cells with this compound leads to a significant downregulation of key target genes. The following table summarizes the expected quantitative changes in gene expression based on available data.
| Target Gene | Cell Line | This compound Concentration | Treatment Duration | Expected Change in Expression |
| HOXA9 | MLL-AF9 | 100 nM | Not Specified | ~50% reduction[1] |
| MEIS1 | MLL-AF9 | 100 nM | Not Specified | Pronounced downregulation[1] |
| FLT3 | MLL-rearranged | Not Specified | Not Specified | Expected Downregulation |
| PBX3 | MLL-rearranged | Not Specified | Not Specified | Expected Downregulation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for qPCR analysis.
Figure 1: this compound Signaling Pathway.
Figure 2: Experimental Workflow for qPCR Analysis.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells at a density of 0.5 x 10⁶ cells/mL in a multi-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture media to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Treatment: Add the diluted this compound or an equivalent volume of vehicle (DMSO) to the cell cultures.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
RNA Extraction and cDNA Synthesis
-
Cell Lysis: Following treatment, harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysates according to the manufacturer's protocol of the chosen RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers, following the manufacturer's instructions.
Quantitative PCR (qPCR)
-
Primer Design: Design or obtain pre-validated qPCR primers for the target genes (HOXA9, MEIS1, FLT3, PBX3) and a housekeeping gene (e.g., GAPDH, ACTB, B2M).
-
qPCR Reaction Mixture: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Melt Curve Analysis (for SYBR Green): Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified products.
Data Analysis
-
Determine Ct Values: Obtain the cycle threshold (Ct) values for each target and housekeeping gene in both the this compound-treated and vehicle-treated samples.
-
Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample: ΔCt = Ct(target gene) - Ct(housekeeping gene)
-
Calculate ΔΔCt: Calculate the difference in ΔCt values between the this compound-treated and vehicle-treated samples: ΔΔCt = ΔCt(this compound treated) - ΔCt(vehicle treated)
-
Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt method: Fold Change = 2-ΔΔCt
Conclusion
This application note provides a comprehensive guide for the analysis of target gene expression following treatment with the menin-MLL inhibitor, this compound. The provided protocols and data analysis methods will enable researchers to accurately quantify the effects of this compound on the transcription of key oncogenes in MLL-rearranged leukemias, thereby facilitating further research and drug development efforts in this field.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by MI-538
For Researchers, Scientists, and Drug Development Professionals
Introduction
MI-538 is a potent and specific small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are common drivers of aggressive acute leukemias.[2] By disrupting the Menin-MLL interaction, this compound leads to the downregulation of key target genes, such as HOXA9 and MEIS1, thereby inhibiting cell proliferation, inducing differentiation, and triggering apoptosis in cancer cells with MLL translocations.[1][2]
These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the accurate quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. It cannot cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Therefore, dual staining with Annexin V and PI allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live cells[3]
-
Annexin V+ / PI- : Early apoptotic cells[3]
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells[3]
-
Annexin V- / PI+ : Necrotic cells (less common in vitro)
Signaling Pathway of this compound Induced Apoptosis
This compound disrupts the interaction between Menin and MLL fusion proteins. This disruption leads to the transcriptional repression of MLL target genes, including HOXA9 and MEIS1. The downregulation of these genes is a key event that triggers cell cycle arrest and apoptosis.[2]
Figure 1: this compound Signaling Pathway.
Experimental Protocols
Materials
-
This compound (MedchemExpress or other supplier)[1]
-
Cell line of interest (e.g., MLL-rearranged leukemia cell line like MV4;11 or MOLM-13)[4]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Cell Treatment
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) and a vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours). Ensure the final DMSO concentration does not exceed 0.1%.
Annexin V and PI Staining
This protocol is adapted from standard Annexin V/PI staining procedures.[3]
-
Harvest both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated population, create a FITC (Annexin V) vs. PI dot plot.
-
Establish quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
Experimental Workflow
Figure 2: Experimental Workflow.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a flow cytometry analysis of MLL-AF9 expressing cells treated with a menin-MLL inhibitor, analogous to this compound, for 7 days. Data is presented as the mean percentage of cells in each population ± standard deviation.[4]
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.2 |
| This compound (0.1 µM) | 75.3 ± 3.5 | 12.8 ± 1.5 | 11.9 ± 2.3 |
| This compound (0.5 µM) | 48.1 ± 4.2 | 25.6 ± 2.8 | 26.3 ± 3.1 |
| This compound (1.0 µM) | 22.7 ± 3.9 | 38.4 ± 3.5 | 38.9 ± 4.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Inappropriate compensation settings. | Use single-color controls to set proper compensation. |
| Cells were overly manipulated during harvesting. | Use gentle harvesting techniques. | |
| Low Annexin V signal | Insufficient calcium in the binding buffer. | Ensure the 1X Binding Buffer is correctly prepared with calcium. |
| Incubation time is too short. | Increase the incubation time to 20-30 minutes. | |
| High percentage of necrotic cells in all samples | Cells were not healthy at the start of the experiment. | Ensure cells are in the logarithmic growth phase and have high viability before treatment. |
| Harsh cell handling. | Handle cells gently throughout the protocol. |
Conclusion
The flow cytometry-based Annexin V/PI assay is a robust and quantitative method to assess apoptosis induced by this compound. By following this detailed protocol, researchers can effectively characterize the pro-apoptotic activity of this promising therapeutic agent in relevant cancer cell models. The provided signaling pathway and workflow diagrams offer a clear conceptual framework for the experimental design and interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Inconsistent Dose-Response Curves with MI-538
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in dose-response curves when working with MI-538, a potent inhibitor of the menin-MLL interaction. The following question-and-answer format directly addresses common issues to help you systematically troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound is not sigmoidal and shows inconsistent results between experiments. What are the potential causes?
A1: Inconsistent dose-response curves can arise from several factors, ranging from compound handling to assay conditions.[1] Key areas to investigate include:
-
Compound Integrity and Solubility: Degradation or precipitation of this compound.
-
Assay System Viability: Health and consistency of the cells or biochemical components.
-
Protocol Adherence: Minor deviations in timing, concentrations, or procedure.
-
Reagent Quality: Variability in lots of reagents, including beads or antibodies if using an immunoassay.
-
Instrument Performance: Issues with the plate reader or liquid handling equipment.
Q2: I'm observing a weaker than expected potency (higher IC50) for this compound. Why might this be happening?
A2: A rightward shift in your dose-response curve, indicating lower potency, could be due to:
-
Incorrect this compound Concentration: Errors in serial dilutions or inaccurate initial stock concentration.
-
Compound Degradation: this compound may be unstable under your specific experimental conditions (e.g., prolonged incubation, repeated freeze-thaw cycles).[1]
-
High Cell Density: An excessive number of cells can deplete the available inhibitor.
-
Assay Interference: Components in your media or buffer could be interfering with the assay signal or this compound's activity.[2]
Q3: My this compound dose-response curve has a very shallow slope. What does this suggest?
A3: A shallow Hill slope can indicate several potential issues:
-
Complex Binding Mechanism: The interaction may not follow a simple 1:1 binding model.
-
Off-Target Effects: At higher concentrations, this compound might be interacting with other cellular components, complicating the dose-response relationship.[3]
-
Assay Artifacts: The "Hook effect" in immunoassays like AlphaLISA can occur at high analyte concentrations, leading to a drop in signal.[2]
Troubleshooting Workflow
A systematic approach is crucial for identifying the source of variability. The following workflow can help guide your troubleshooting efforts.
Caption: A logical troubleshooting workflow for inconsistent dose-response curves.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, which can serve as a benchmark for your experiments.
| Parameter | Reported Value | Cell Line/Assay | Reference |
| IC50 | 21 nM | Menin-MLL Fusion Protein Interaction Assay | [4] |
| GI50 | 83 nM | MLL Leukemia Cells | [4] |
| Kd | 6.5 nM | Binding Affinity to Menin | [4] |
Detailed Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
Accurate preparation of your inhibitor is the foundation of a reliable dose-response experiment.
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[1]
-
Solubility Check: Ensure the compound is fully dissolved. Gentle warming or sonication can be used if precipitation is observed.[4]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year).[1][4]
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions from a new aliquot of the stock solution. The final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity.[1]
Protocol 2: General Cell-Based Proliferation Assay
This protocol provides a framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Plate MLL-rearranged leukemia cells (e.g., MV4;11) in a 96-well plate at a pre-optimized density. Allow cells to adhere or stabilize for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells with media only.
-
Positive Control: A known inhibitor of cell proliferation.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Normalize the data to the vehicle control and fit a four-parameter logistic curve to determine the GI50.
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the protein-protein interaction (PPI) between menin and MLL fusion proteins, which are critical for the proliferation of certain types of leukemia.[4]
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
References
Technical Support Center: Investigating Potential Off-Target Effects of MI-538 in Leukemia Cells
This guide provides troubleshooting advice and frequently asked questions for researchers using MI-538, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. The focus is on identifying and troubleshooting potential off-target effects in leukemia cell experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant toxicity in my negative control cell line (non-MLL rearranged) at concentrations where this compound should be inactive. Is this an off-target effect?
A1: While this compound is designed for high selectivity, unexpected toxicity in control cells warrants investigation. Here’s a step-by-step troubleshooting approach:
-
Verify Compound Integrity:
-
Purity and Identity: Confirm the purity and identity of your this compound stock using methods like HPLC or mass spectrometry. Degradation or impurities could cause non-specific toxicity.
-
Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your specific cell line. Run a solvent-only control.
-
-
Confirm Cell Line Identity:
-
Authentication: Verify the identity of your control and experimental cell lines through short tandem repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of anomalous results.
-
MLL Status: Confirm the absence of MLL translocations in your control cell line (e.g., HL-60) and the presence in your experimental line (e.g., MV4;11, MOLM-13) via cytogenetics or RT-PCR.
-
-
Investigate Potential Off-Target Mechanisms:
-
If the above are ruled out, the toxicity could be due to a genuine off-target effect. Consider assessing the activation of common pro-apoptotic signaling pathways (e.g., p53 activation, mitochondrial stress) that are independent of the menin-MLL axis.
-
Q2: this compound is not inhibiting the proliferation of my MLL-rearranged leukemia cells at the expected concentrations (e.g., GI50 > 500 nM). What are the potential causes?
A2: Lack of efficacy in a known sensitive cell line can stem from experimental issues, acquired resistance, or the activation of compensatory signaling pathways.
-
Rule out Experimental Error:
-
Compound Potency: Re-validate your this compound stock. Perform a dose-response curve to accurately determine the GI50. Compare your results with published values (see Table 1).
-
Assay Conditions: Ensure your cell viability assay is optimized. Very high cell seeding density can mask anti-proliferative effects. Check incubation times and reagent stability.
-
-
Assess On-Target Engagement:
-
Verify Target Gene Downregulation: The primary mechanism of this compound is the disruption of the menin-MLL interaction, leading to reduced expression of target genes like HOXA9 and MEIS1. Use RT-qPCR or Western blot to check if this compound treatment reduces their expression. If not, the drug may not be reaching its target.
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment to directly assess if this compound disrupts the interaction between menin and the MLL fusion protein in your cells.
-
-
Investigate Resistance Mechanisms (Potential Off-Target Signaling):
-
Compensatory Pathways: Leukemia cells can develop resistance by activating parallel survival pathways. Investigate the phosphorylation status/activity of key signaling nodes in pathways like FLT3, RAS/MAPK, or PI3K/AKT. Activation of these pathways can bypass the need for MLL-driven proliferation.
-
Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins like BCL2 or MCL1 is a common resistance mechanism in AML. Assess their expression levels post-treatment.
-
Q3: I see downregulation of HOXA9 and MEIS1, but the cells are not undergoing differentiation or apoptosis. Why?
A3: This suggests the on-target effect is occurring, but downstream cellular processes are blocked, which could be considered a form of off-target resistance.
-
Blocked Apoptotic Machinery:
-
Check Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) and Western blot (cleaved PARP, cleaved Caspase-3) to confirm the absence of apoptosis.
-
Investigate Apoptosis Regulators: The block may be due to mutations in key apoptosis regulators like TP53 or high expression of inhibitor of apoptosis proteins (IAPs). Sequence TP53 and assess levels of proteins like XIAP.
-
-
Differentiation Blockade:
-
Check Differentiation Markers: Use flow cytometry to measure myeloid differentiation markers like CD11b or CD14. An absence of their upregulation confirms a differentiation block.
-
Epigenetic Modifications: The cells may have acquired secondary epigenetic changes that prevent the expression of differentiation-associated genes even when HOXA9 is suppressed.
-
Quantitative Data Summary
This table summarizes key in vitro potency values for this compound and related menin-MLL inhibitors. Use these as a benchmark for your experiments.
| Compound | Target/Assay | Cell Line | Potency Value | Citation |
| This compound | Menin-MLL Interaction (IC50) | Biochemical Assay | 21 nM | |
| Menin Binding (Kd) | Biochemical Assay | 6.5 nM | ||
| Cell Proliferation (GI50) | MLL-rearranged cells | 83 nM | ||
| Cell Proliferation (GI50) | MV4;11 (MLL-AF4) | ~250-570 nM range | ||
| Cell Proliferation | Non-MLL cells (HL-60) | No effect up to 6 µM | ||
| MI-503 | Cell Proliferation (GI50) | MLL-rearranged cells | 200-500 nM | |
| MI-463 | Cell Proliferation (GI50) | MLL-rearranged cells | 200-500 nM | |
| MI-1481 | Menin-MLL Interaction (IC50) | Biochemical Assay | 3.6 nM | |
| MI-3454 | Cell Proliferation (GI50) | MLL-rearranged cells | 7-27 nM |
Key Experimental Protocols
Cell Viability Assay (MTT Method)
-
Seed Cells: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Treat with this compound: Prepare serial dilutions of this compound. Add the compound to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle-only (e.g., DMSO) control.
-
Incubate: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilize Formazan: Add 100 µL of DMSO or other solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Analyze Data: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the GI50 value.
Western Blot for Target Gene Expression
-
Cell Lysis: Treat cells with the desired concentration of this compound (e.g., 10x GI50) for 24-48 hours. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Treat and Harvest: Treat cells with this compound for 48-72 hours. Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend approximately 1x10^5 cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately on a flow cytometer.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Visual Guides: Pathways and Workflows
Caption: On-target pathway of this compound in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Caption: Potential resistance pathways bypassing this compound's effects.
Technical Support Center: Overcoming MI-538 Resistance in MLL-Rearranged Leukemia Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the menin-MLL inhibitor, MI-538, in the context of Mixed-Lineage Leukemia (MLL)-rearranged cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction between menin and MLL fusion proteins.[1][2] MLL fusion proteins are oncogenic drivers in certain types of acute leukemia.[3][4] The interaction with menin is crucial for the leukemogenic activity of these fusion proteins.[5][6] By binding to menin with high affinity (Kd = 6.5 nM), this compound disrupts the menin-MLL fusion protein complex.[1] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival.[1][7][8] Ultimately, this inhibition of gene expression leads to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[9][10]
Q2: Which MLL-rearranged leukemia cell lines are sensitive to this compound?
A2: Cell lines harboring MLL translocations, such as MLL-AF4 (e.g., MV4;11) and MLL-AF9 (e.g., MOLM-13), are generally sensitive to this compound.[8] The inhibitor has been shown to block the proliferation of these cell lines at nanomolar concentrations.[1][3] In contrast, cell lines that do not have MLL translocations, such as HL-60, are largely unaffected by this compound, demonstrating its selectivity.[1]
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to menin-MLL inhibitors like this compound can emerge through several mechanisms. One of the primary mechanisms is the acquisition of somatic mutations in the MEN1 gene, which encodes for menin.[11][12] These mutations can occur at the drug-binding site, preventing the inhibitor from interacting with menin without affecting the ability of menin to bind to MLL.[12] Additionally, resistance can be driven by the activation of alternative oncogenic pathways that bypass the dependency on the menin-MLL interaction.[11]
Q4: What strategies can be employed to overcome this compound resistance?
A4: Several strategies are being explored to overcome resistance to menin-MLL inhibitors:
-
Combination Therapies: Combining this compound with other targeted agents can be effective. Potential combination partners include inhibitors of:
-
DOT1L, a histone methyltransferase.[11]
-
BRD4, a regulator of transcriptional super-enhancers.[11]
-
MYC, a key oncogene often upregulated in MLL-rearranged leukemia.[11]
-
BCL-2, an anti-apoptotic protein.
-
CDK4/6 or PI3K inhibitors have also been studied in combination with other targeted therapies in AML.[13][14]
-
-
Next-Generation Inhibitors: The development of new menin inhibitors that can bind to mutant forms of menin is an active area of research.[12]
-
Targeting Downstream Pathways: Identifying and inhibiting signaling pathways that become activated upon the development of resistance can also be a viable strategy.
Troubleshooting Guides
Problem 1: this compound shows lower than expected potency in my MLL-rearranged cell line.
| Possible Cause | Suggested Solution |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure the MLL rearrangement is present. |
| This compound Degradation | This compound is light-sensitive. Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term (up to 1 year).[1] Prepare fresh dilutions for each experiment and protect from light. |
| Incorrect Dosing | Confirm the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| High Serum Concentration in Media | High serum levels can sometimes interfere with drug activity. Consider reducing the serum concentration in your culture medium, if compatible with your cell line's health. |
| Development of Resistance | If the cells were previously sensitive, they may have developed resistance. Consider performing a Western blot to check for menin expression levels and sequencing the MEN1 gene to look for mutations. |
Problem 2: I am not observing the expected downregulation of HOXA9 and MEIS1 gene expression after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Duration | The downregulation of target genes may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. A significant reduction in Hoxa9 and Meis1 expression has been observed with sub-micromolar concentrations of similar menin-MLL inhibitors.[7] |
| Inefficient RNA Extraction or qPCR | Verify the quality and quantity of your extracted RNA. Check your primer and probe efficiency for qPCR. Use appropriate housekeeping genes for normalization. |
| Cellular Resistance | The cells may be resistant to this compound. Refer to the resistance mechanisms and solutions outlined in the FAQs. |
| Incorrect this compound Concentration | Ensure you are using a concentration of this compound that is sufficient to inhibit the menin-MLL interaction. A concentration of around 100 nM has been shown to reduce Hoxa9 expression by approximately 50%.[1] |
Problem 3: My co-immunoprecipitation (Co-IP) experiment fails to show disruption of the menin-MLL interaction.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration or Incubation Time | Treat cells with a sufficient concentration of this compound for an adequate duration to allow for cellular uptake and target engagement. Similar menin-MLL inhibitors have been shown to inhibit the interaction at sub-micromolar concentrations.[7] |
| Inefficient Cell Lysis | Use a lysis buffer that is optimized for preserving protein-protein interactions. Ensure complete cell lysis by appropriate mechanical disruption and incubation on ice. |
| Antibody Issues | Use high-quality antibodies validated for Co-IP. Perform preliminary experiments to determine the optimal antibody concentration. Include appropriate isotype controls. |
| Washing Steps Too Stringent | Overly stringent washing conditions can disrupt the menin-MLL interaction. Optimize the number and stringency of your wash steps. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | GI50 (nM) in MLL-AF9 cells | Kd (nM) for Menin | Reference |
| This compound | Menin-MLL Interaction | 21 | 83 | 6.5 | [1] |
| MI-463 | Menin-MLL Interaction | 15.3 | ~200-500 | - | [3][8] |
| MI-503 | Menin-MLL Interaction | 14.7 | ~200-500 | - | [3][8] |
| MI-1481 | Menin-MLL Interaction | 3.6 | - | - | [3] |
| MI-3454 | Menin-MLL Interaction | - | - | - | [9][15] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; Kd: Dissociation constant.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the drug solution to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
2. Western Blot for Menin and Downstream Targets
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Menin, HOXA9, MEIS1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software and normalize to the loading control.
3. Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
-
Cell Treatment and Lysis: Treat MLL-rearranged cells with this compound or vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against Menin or an isotype control antibody overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads three to five times with Co-IP wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MLL and Menin.
Visualizations
Caption: Mechanism of action of this compound in MLL-rearranged leukemia.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logic diagram for overcoming this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Strategies for KMT2A-Rearranged Leukemias: Beyond Menin Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-resistant menin variants retain high binding affinity and interactions with MLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
optimizing MI-538 concentration for primary patient samples
Welcome to the technical support center for MI-538, a potent and selective small molecule inhibitor of the Menin-MLL interaction. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for primary patient samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] By binding to menin with low nanomolar affinity, it disrupts the menin-MLL complex, which is crucial for the leukemogenic activity of MLL fusion proteins.[1] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are involved in cell proliferation and differentiation.[1][3]
Q2: What is the recommended starting concentration range for this compound in primary patient samples?
A2: For primary patient samples, it is recommended to start with a dose-response experiment to determine the optimal concentration. Based on in vitro studies with MLL-rearranged leukemia cell lines, the effective concentration range is typically in the low nanomolar to sub-micromolar range. The IC50 for inhibiting the menin-MLL interaction is approximately 21 nM, and the GI50 for inhibiting cell proliferation is around 83 nM in MLL leukemia cells.[1] A suggested starting range for a dose-response curve in primary samples would be from 10 nM to 1 µM.
Q3: How should I prepare the this compound stock solution?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, the stock solution should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] When preparing working solutions, it is advisable to add the solvent to the compound and use heat and/or sonication if precipitation occurs to aid dissolution.[1] For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
Q4: What is the expected cellular outcome after treating primary leukemia cells with this compound?
A4: Treatment of MLL-rearranged leukemia cells with this compound is expected to lead to inhibition of cell proliferation, induction of apoptosis, and cellular differentiation.[4] This is a result of the downregulation of key MLL fusion target genes like HOXA9 and MEIS1.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death in control (untreated) primary samples. | Primary cells are sensitive to ex vivo culture conditions. | Optimize cell culture media with appropriate cytokines and growth factors. Ensure proper handling and minimize time outside of the incubator. Perform a baseline viability check before starting the experiment. |
| No significant effect of this compound on cell viability or target gene expression. | The concentration of this compound may be too low. The primary cells may not harbor an MLL translocation. The drug may have degraded. | Perform a dose-response experiment with a wider concentration range (e.g., up to 10 µM). Confirm the genetic background of the patient sample. This compound shows high selectivity for cells with MLL fusion proteins.[1] Prepare fresh dilutions of this compound from a properly stored stock solution. |
| Precipitation of this compound in the culture medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. The final DMSO concentration is too high, causing cellular stress. | Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5] Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final cell suspension to facilitate better mixing and solubility. |
| Inconsistent results between different primary patient samples. | Primary patient samples are inherently heterogeneous. | Increase the number of patient samples to account for biological variability. Correlate the response to this compound with the specific MLL fusion partner and other genetic markers of the individual samples. |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (Menin-MLL Interaction) | 21 nM | MLL leukemia cells | [1] |
| GI50 (Cell Proliferation) | 83 nM | MLL leukemia cells | [1] |
| Kd (Binding Affinity to Menin) | 6.5 nM | - | [1] |
Table 2: Effective Concentrations in Cellular Assays
| Concentration | Effect | Cell Line | Reference |
| ~100 nM | ~50% reduction in Hoxa9 expression | MLL-AF9 cells | [1] |
| 0.2 - 0.6 µM | Inhibition of proliferation without high-level apoptosis | MV4;11 cells | [6] |
| 1 µM | Used in combination studies | SEM-K2, RS4;11, REH cells | [7] |
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound in Primary Patient Samples
-
Cell Preparation: Isolate mononuclear cells from the primary patient sample using Ficoll-Paque density gradient centrifugation. Resuspend the cells in a suitable cell culture medium supplemented with appropriate cytokines and 10-20% fetal bovine serum.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Remember to include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT assay or Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value.
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
issues with MI-538 delivery in preclinical models
Welcome to the MI-538 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the preclinical delivery of this compound, a potent inhibitor of the menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2][3] This interaction is critical for the progression of certain types of leukemia, particularly those with MLL gene rearrangements.[1][4] By blocking this interaction, this compound inhibits the expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][2] This leads to cell differentiation and apoptosis in MLL-rearranged leukemia cells.[1][5]
Q2: What are the primary challenges in delivering this compound for in vivo studies?
A2: A primary challenge for the in vivo delivery of many small molecule inhibitors like this compound is their potential for poor aqueous solubility.[6][7][8][9][10] This can lead to difficulties in formulation, resulting in compound precipitation, low bioavailability, and variability in experimental results.[11][12][13]
Q3: What are the reported pharmacokinetic (PK) properties of this compound?
A3: this compound has been shown to have a half-life of approximately 1.6 hours in preclinical models and possesses high oral bioavailability of about 50%.[2] It also demonstrates improved plasma exposure and maximum concentration (Cmax) compared to earlier generation menin-MLL inhibitors.[2]
Q4: In which preclinical models has this compound shown efficacy?
A4: this compound has demonstrated significant efficacy in mouse models of MLL leukemia.[1] Treatment with this compound in these models resulted in a substantial reduction in tumor volume without significant signs of toxicity.[2]
Troubleshooting Guide
Problem 1: this compound precipitates out of solution during formulation or administration.
Potential Cause: Poor aqueous solubility of the compound.
Solutions:
-
Formulation Optimization: For compounds with low water solubility, several formulation strategies can be employed to enhance solubility and stability.[6][7][8][9][10] The table below summarizes common approaches.
| Formulation Strategy | Description | Advantages | Potential Disadvantages |
| Co-solvent Systems | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG300) with an aqueous carrier (e.g., saline, PBS).[7][13] | Simple and widely used for preclinical studies.[7] | Can cause toxicity or off-target effects at high concentrations.[11][12] |
| Surfactants | Employing agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound.[6][11] | Can significantly increase solubility and stability.[11] | Potential for toxicity and alteration of biological barriers.[11] |
| Inclusion Complexes | Using cyclodextrins (e.g., SBE-β-CD) to form complexes where the hydrophobic compound is encapsulated within the cyclodextrin cavity.[6][8][11] | Increases solubility and can protect the compound from degradation.[11] | May alter the pharmacokinetic profile of the compound.[11] |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[6][7][8][9][10] | Can improve oral bioavailability by enhancing absorption.[6][11] | Complex formulations that may require specialized equipment.[11] |
| Particle Size Reduction | Decreasing the particle size of a solid drug to increase its surface area and dissolution rate.[6][8] Techniques include micronization and nanosuspension formation.[6][7][8][9] | Can improve the bioavailability of poorly water-soluble compounds.[6] | May require specialized equipment for milling or homogenization.[7] |
Problem 2: Inconsistent therapeutic effect or high variability in efficacy between animals.
Potential Causes:
-
Poor Bioavailability: The formulation may not be efficiently absorbed, leading to suboptimal plasma concentrations.
-
Inconsistent Dosing: If the formulation is not a homogenous solution or suspension, the amount of this compound administered may vary between animals.
-
Suboptimal Dosing Regimen: The dose or frequency of administration may not be optimal for the specific preclinical model.
Solutions:
-
Assess Bioavailability: Consider the route of administration. For instance, intraperitoneal (IP) injection may offer higher bioavailability than oral gavage for compounds with poor oral absorption.[12] A pilot pharmacokinetic study to measure plasma concentrations of this compound after administration can provide valuable insights into drug exposure.
-
Ensure Formulation Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing. Prepare fresh formulations regularly to avoid degradation or precipitation over time.
-
Dose-Escalation Study: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model.
Problem 3: Adverse effects or toxicity observed in treated animals.
Potential Causes:
-
Vehicle Toxicity: High concentrations of certain solvents, such as DMSO, can be toxic to animals.[12]
-
On-Target Toxicity: Inhibition of the menin-MLL interaction in normal proliferating cells could potentially lead to toxicity.
-
Off-Target Effects: At high concentrations, small molecule inhibitors may interact with other unintended biological targets.
Solutions:
-
Vehicle Toxicity Assessment: If using a co-solvent system, conduct a pilot study with the vehicle alone to assess its tolerability in your animal model. If toxicity is observed, consider reducing the concentration of the organic solvent or exploring alternative, less toxic vehicles.
-
Dose and Schedule Modification: If on-target toxicity is suspected, reduce the dose and/or the frequency of administration. Closely monitor the animals for any signs of distress, weight loss, or other adverse events.
-
Minimize Off-Target Effects: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.[14]
Experimental Protocols
General Protocol for Formulation Preparation (Co-solvent approach)
-
Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Gentle warming or sonication may aid in dissolution, but be cautious of potential compound degradation.
-
Preparation of Vehicle: Prepare the final vehicle by mixing the co-solvents and the aqueous component. For example, a common vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Final Formulation: Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept to a minimum to reduce potential toxicity.
-
Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). Ensure the formulation is at room temperature and visually inspected for any precipitation before administration.
Visualizations
Caption: Mechanism of action of this compound in inhibiting leukemic cell proliferation.
Caption: Experimental workflow for preclinical delivery of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results with this compound.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. caymanchem.com [caymanchem.com]
interpreting unexpected results in MI-538 experiments
Welcome to the technical support center for MI-538. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving the menin-MLL inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. By disrupting this interaction, this compound aims to downregulate the expression of key leukemogenic genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cell lines.
Q2: Which cancer cell lines are sensitive to this compound?
A2: Cell lines with MLL rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations are generally sensitive to this compound and other menin-MLL inhibitors. Cell lines lacking these specific genetic alterations, such as HL-60 and HM-2, have been shown to be insensitive to this compound, demonstrating its selectivity.
Q3: What is the recommended concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary between cell lines. A good starting point is to perform a dose-response curve. This compound has been shown to inhibit the proliferation of MLL leukemia cells with a GI50 of 83 nM and an IC50 of 21 nM for the menin-MLL interaction. A concentration of around 100 nM has been shown to be sufficient to reduce Hoxa9 expression by approximately 50% in MLL-AF9 cells.
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to prepare a concentrated stock solution in a solvent like DMSO. For long-term storage, the stock solution should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. When preparing working solutions for in vivo experiments, it is best to prepare them fresh on the same day.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential explanations and solutions.
Issue 1: Reduced or No Efficacy in a Sensitive Cell Line
Symptoms:
-
Higher than expected GI50/IC50 values.
-
No significant decrease in cell viability at expected effective concentrations.
-
No change in the expression of downstream target genes (HOXA9, MEIS1).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Prepare fresh working dilutions from a new aliquot of the stock solution. - Assess the stability of this compound in your specific cell culture medium, as components in the media can sometimes affect compound stability. |
| Cell Line Integrity | - Verify the identity of your cell line using short tandem repeat (STR) profiling. - Ensure your cells are within a low passage number range to prevent genetic drift and altered phenotypes. |
| Development of Resistance | - Sequence the MEN1 gene to check for mutations that can interfere with this compound binding. - Investigate non-genetic resistance mechanisms, such as adaptive responses where cells learn to bypass the drug's effect despite on-target engagement. |
| Suboptimal Experimental Conditions | - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during treatment. - Confirm the accuracy of your cell counting method. |
Issue 2: High Variability Between Replicates
Symptoms:
-
Large error bars in cell viability or gene expression assays.
-
Inconsistent results across identical experimental setups.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before and during plating. - Use calibrated pipettes and proper pipetting techniques to minimize volume variations. |
| Edge Effects in Multi-well Plates | - Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. - Ensure plates are evenly warmed to room temperature before placing them in the incubator to promote uniform cell settling. |
| Compound Precipitation | - Visually inspect the media for any signs of compound precipitation after adding this compound. - Consider the solubility of this compound in your final culture medium, especially at higher concentrations. The final DMSO concentration should typically be below 0.5%. |
Issue 3: Unexpected Cellular Phenotypes
Symptoms:
-
Changes in cell morphology not consistent with apoptosis or differentiation.
-
Alterations in the expression of unexpected genes or proteins.
-
A shift in the immunophenotype of the cells.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Drug-Induced Differentiation | - Menin inhibitors are known to induce differentiation in leukemia cells. This can lead to a change in cellular morphology and the expression of differentiation markers. - Be aware that this can cause a phenotypic shift, which might interfere with analyses like MRD detection by flow cytometry. |
| Off-Target Effects | - While this compound is selective, high concentrations may lead to off-target effects. Perform a dose-response experiment to identify the lowest effective concentration. - Thienopyrimidine derivatives, the chemical class of this compound, have been reported to potentially induce oxidative stress and mitotic catastrophe in some cancer cells, which could lead to unexpected phenotypes. |
| Differentiation Syndrome (in vivo context) | - In clinical and preclinical settings, menin inhibitors can cause differentiation syndrome, a serious adverse event. While less defined in vitro, a strong induction of differentiation could lead to unexpected cellular stress responses. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Downstream Target Expression
-
Cell Lysis: Lyse treated and control cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HOXA9, MEIS1, and a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound inhibits the Menin-MLL fusion protein interaction.
Caption: A logical workflow for troubleshooting unexpected this compound results.
Validation & Comparative
A Head-to-Head Comparison of MI-538 and MI-503 in MLL-Rearranged Leukemia Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent menin-MLL interaction inhibitors, MI-538 and MI-503, for the treatment of Mixed Lineage Leukemia (MLL)-rearranged leukemias. This document synthesizes preclinical data to evaluate their performance, supported by detailed experimental methodologies and visual representations of their mechanism of action and experimental workflows.
Introduction to Menin-MLL Inhibitors in MLL-Rearranged Leukemia
Leukemias harboring rearrangements of the MLL gene are aggressive hematological malignancies with a poor prognosis, particularly in infants.[1] The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the protein menin to drive their leukemogenic activity.[1][2] This critical dependency has led to the development of small molecule inhibitors that disrupt the menin-MLL interaction, representing a promising targeted therapeutic strategy.[2] Among these, MI-503 and this compound have emerged as potent and selective inhibitors.[3][4] This guide offers a detailed comparison of their preclinical efficacy.
Mechanism of Action
Both this compound and MI-503 are small molecule inhibitors that directly bind to menin, a scaffold protein, at the site of its interaction with MLL fusion proteins.[3][4] By occupying this binding pocket, they disrupt the menin-MLL complex, which is essential for the recruitment of the MLL fusion protein to its target genes, including HOXA9 and MEIS1.[3][5] The downregulation of these key downstream targets leads to the inhibition of leukemia cell proliferation and the induction of cellular differentiation.[3][5]
In Vitro Performance Comparison
Both this compound and MI-503 demonstrate potent and selective activity against MLL-rearranged leukemia cell lines. This compound generally exhibits a lower IC50 value for inhibiting the menin-MLL interaction and a lower GI50 for cell growth inhibition compared to MI-503, suggesting higher potency in these in vitro assays.
| Parameter | This compound | MI-503 | Reference Cell Lines |
| Menin-MLL Interaction IC50 | 21 nM[5] | 14.7 nM[3] | N/A |
| Binding Affinity (Kd) to Menin | 6.5 nM[5] | ~10 nM[4] | N/A |
| Cell Growth Inhibition GI50 (MLL-AF9 cells) | 83 nM[5] | 220 nM[6] | MLL-AF9 transformed murine bone marrow cells |
| Cell Growth Inhibition GI50 (Human MLL cell lines) | Not explicitly stated for a range | 250 - 570 nM[6] | MV4;11, MOLM-13, KOPN-8, SEM |
| Selectivity | No effect on cell lines without MLL translocations (up to 6 µM)[5] | Minimal effect on cell lines without MLL translocations[6] | HL-60, HM-2 |
Table 1: In Vitro Activity of this compound and MI-503 in MLL Leukemia Models.
In Vivo Efficacy Comparison
In preclinical mouse models of MLL leukemia, both this compound and MI-503 have shown significant anti-tumor activity, leading to tumor regression and prolonged survival.
| Parameter | This compound | MI-503 | Animal Model |
| Tumor Growth Inhibition | ~80% reduction in MV4;11 tumor volume[5] | >80% reduction in MV4;11 tumor volume[7] | MV4;11 human MLL leukemia cell xenograft in BALB/c nude mice |
| Survival Benefit | Markedly prolonged survival (data not quantified in provided sources) | 45% increase in median survival[8] | Mouse model with transplanted MLL-derived leukemia bone marrow cells |
| Oral Bioavailability | ~50%[5] | ~75%[7] | Mice |
| Toxicity | Less than 10% reduction in body weight, no substantial signs of toxicity[5] | No alterations in body weight or morphological changes in liver and kidney with prolonged treatment[9] | Mice |
Table 2: In Vivo Performance of this compound and MI-503 in MLL Leukemia Models.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Co-Immunoprecipitation Assay
This assay is used to demonstrate the disruption of the menin-MLL fusion protein interaction within cells upon treatment with the inhibitors.
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured and transfected with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).
-
Inhibitor Treatment: Transfected cells are treated with DMSO (vehicle control), this compound, or MI-503 at specified concentrations for a designated period.
-
Cell Lysis: Cells are harvested and lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an anti-Flag antibody to capture the MLL fusion protein and its interacting partners.
-
Complex Capture: Protein A/G agarose beads are added to the lysate to bind to the antibody-protein complexes.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the protein complexes are eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting. The membrane is probed with antibodies against menin and the MLL fusion protein tag to detect the presence of the interaction. A reduction in the amount of co-immunoprecipitated menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitors on the metabolic activity of leukemia cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: MLL leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines without MLL translocations are seeded in 96-well plates.
-
Inhibitor Treatment: Cells are treated with a serial dilution of this compound or MI-503, or DMSO as a control, for a period of 7 days. The media and inhibitors are replenished on day 4.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.[5]
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of MLL fusion protein target genes, such as HOXA9 and MEIS1, following inhibitor treatment.
-
Cell Treatment and RNA Extraction: MLL leukemia cells are treated with this compound, MI-503, or DMSO for a specified duration. Total RNA is then extracted from the cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (ΔΔCt). A decrease in the expression of HOXA9 and MEIS1 in the inhibitor-treated samples compared to the control demonstrates on-target activity.
Signaling Pathway
The inhibition of the menin-MLL interaction by this compound and MI-503 initiates a cascade of events that ultimately leads to the suppression of the leukemic phenotype.
Conclusion
Both this compound and MI-503 are highly effective inhibitors of the menin-MLL interaction with potent anti-leukemic activity in preclinical models of MLL-rearranged leukemia. This compound appears to have a slight advantage in in vitro potency, while both compounds demonstrate robust in vivo efficacy. MI-503 has a reported higher oral bioavailability. The choice between these compounds for further research and development may depend on the specific experimental context, including the desired pharmacokinetic profile and the specific MLL fusion subtype being targeted. This guide provides a foundational comparison to aid in these decisions.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2minutemedicine.com [2minutemedicine.com]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Menin-MLL Inhibitors: MI-538 vs. VTP50469
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapies for acute leukemias, particularly those harboring Mixed Lineage Leukemia (MLL) gene rearrangements (MLL-r), the inhibition of the Menin-MLL interaction has emerged as a promising strategy. This interaction is critical for the leukemogenic activity of MLL fusion proteins. This guide provides a detailed comparison of two potent Menin-MLL inhibitors, MI-538 and VTP50469, summarizing their efficacy based on available preclinical data.
Mechanism of Action: Targeting the Menin-MLL Axis
Both this compound and VTP50469 are small molecule inhibitors that disrupt the protein-protein interaction between Menin and the MLL protein (or its oncogenic fusion partners). This interaction is crucial for the recruitment of the MLL complex to chromatin, leading to the aberrant expression of target genes, such as HOXA9 and MEIS1, which drive leukemogenesis. By binding to Menin, these inhibitors allosterically block the MLL binding site, leading to the downregulation of these key oncogenic drivers, inducing differentiation, and promoting apoptosis in MLL-r leukemia cells.
Caption: The Menin-MLL signaling pathway and the mechanism of action of this compound and VTP50469.
In Vitro Efficacy
Both this compound and VTP50469 have demonstrated potent and selective activity against MLL-rearranged leukemia cell lines in vitro. The following table summarizes key quantitative data from various studies.
| Parameter | This compound | VTP50469 | Cell Lines Tested (Examples) |
| Binding Affinity (Kd/Ki) | Kd = 6.5 nM[1] | Ki = 104 pM | Not specified for this compound; VTP50469 tested in cell-free assays. |
| IC50 (Inhibition of Menin-MLL Interaction) | 21 nM[1] | ~10-20 nM[2] | MV4;11 (MLL-AF4)[1] |
| GI50 (Cell Growth Inhibition) | 83 nM[1] | Not explicitly reported | MOLM13 (MLL-AF9), MV4;11 (MLL-AF4)[1] |
In Vivo Efficacy
Preclinical studies in mouse models of MLL-rearranged leukemia have demonstrated the in vivo efficacy of both inhibitors.
| Study Type | This compound | VTP50469 |
| Xenograft Model | Pronounced (~80%) reduction in MV4;11 tumor volume.[1] | Dramatic reduction of leukemia burden in patient-derived xenograft (PDX) models of MLL-r AML and ALL.[2] |
| Survival | Data not available in reviewed sources. | Significant survival advantage in mice treated with 30 and 60 mg/kg doses.[3] |
| Pharmacokinetics | High oral bioavailability (~50%) and a half-life of ~1.6 hours.[1] | Orally bioavailable with demonstrated efficacy when formulated in mouse chow.[2] |
Experimental Protocols
This compound In Vivo Efficacy Study
-
Model: Xenograft model using MV4;11 human MLL-rearranged leukemia cells.
-
Animal Strain: Not specified in the provided search results.
-
Drug Administration: Details on the dose, route, and frequency of administration were not available in the reviewed sources.
-
Efficacy Endpoint: Tumor volume was measured to assess the reduction in leukemia burden.[1]
-
Toxicity Assessment: Monitored by measuring the body weight of the treated mice.[1]
VTP50469 Patient-Derived Xenograft (PDX) Model Study
Caption: A representative experimental workflow for a patient-derived xenograft (PDX) model study.
-
Model: Patient-derived xenografts (PDX) from patients with MLL-rearranged AML or ALL.[2]
-
Animal Strain: Immunocompromised mice (e.g., NSG).
-
Drug Administration: Oral gavage or formulated in mouse chow (e.g., 0.1% w/w).[2]
-
Dosing Regimen: Varied between studies, for example, 120 mg/kg twice daily for 28 days.
-
Efficacy Endpoints:
-
Leukemia burden in peripheral blood, bone marrow, and spleen measured by flow cytometry for human CD45+ cells.[2]
-
Event-free survival.
-
-
Pharmacodynamic Biomarkers:
-
Downregulation of MLL target genes such as MEIS1 in leukemic cells isolated from treated mice.[4]
-
Downstream Effects on Gene Expression
A key mechanism of action for Menin-MLL inhibitors is the downregulation of critical MLL target genes.
-
This compound: Treatment of MLL-AF9 cells with approximately 100 nM of this compound resulted in a ~50% reduction in Hoxa9 expression and an even more pronounced decrease in Meis1 expression.[1]
-
VTP50469: In both MLL-rearranged cell lines and PDX models, VTP50469 treatment led to a significant and rapid downregulation of MLL-fusion target genes, including MEIS1, PBX3, and MEF2C.[4][5] While HOXA gene expression was also decreased, the effect was less pronounced compared to other target genes.[5]
Conclusion
Both this compound and VTP50469 are potent and selective inhibitors of the Menin-MLL interaction with demonstrated preclinical efficacy in models of MLL-rearranged leukemia. VTP50469 has been more extensively characterized in patient-derived xenograft models, showing dramatic reductions in leukemia burden and a significant survival benefit. The available data for this compound also indicates strong in vivo activity.
For researchers and drug development professionals, the choice between these or other Menin-MLL inhibitors may depend on a variety of factors including their specific pharmacokinetic and pharmacodynamic properties, safety profiles, and the context of the specific leukemia subtype being targeted. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential. The promising preclinical data for this class of inhibitors has paved the way for clinical trials, offering new hope for patients with these aggressive leukemias.[6]
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of MI-538: On-Target Efficacy in Menin-MLL Inhibition
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the On-Target Effects of MI-538 in Comparison to Other Menin-MLL Inhibitors.
This guide provides a detailed comparison of the on-target effects of this compound, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with other notable inhibitors in its class. The objective is to offer a clear, data-driven resource for researchers evaluating therapeutic candidates for MLL-rearranged leukemias.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro potency of this compound and its alternatives based on reported IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.
| Compound | IC50 (nM) - Menin-MLL Interaction | GI50 (nM) - MLL Leukemia Cells | Cell Line(s) |
| This compound | 21[1][2] | 83[2] | MV4;11, MOLM13[1] |
| MI-463 | 15.3[1] | 230[3] | MLL-AF9 transformed BMCs[3] |
| MI-503 | 14.7[1] | 250 - 570[4] | Various MLL leukemia cell lines[4] |
| VTP50469 | Not explicitly stated | More potent than MI-503 | MOLM13, RS4;11[5] |
| D0060-319 | 7.46 | 1.7 - 4.0 | MOLM-13, MV4-11 |
On-Target Effects: Downregulation of MLL Target Genes
A critical on-target effect of menin-MLL inhibitors is the downregulation of key MLL fusion protein target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation.
| Compound | Effect on HOXA9 Expression | Effect on MEIS1 Expression | Cell Line |
| This compound | Strong downregulation[1][2] | Strong downregulation[1][2] | MLL-AF9 cells[2] |
| MI-463 | Significant reduction[3] | Significant reduction[3] | MV4;11 tumors |
| MI-503 | Significant reduction[4] | Significant reduction[4] | MV4;11 tumors[4] |
| VTP50469 | Significant decrease[5] | Significant decrease[5] | MOLM13, RS4;11[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to measure the ability of a compound to inhibit the binding of MLL to menin.
-
Reagents and Materials:
-
Full-length human menin protein.
-
Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
Black, low-volume 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Add menin protein and the fluorescein-labeled MLL peptide to the wells of the microplate in the assay buffer.
-
Add the test compounds at various concentrations.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
The IC50 value is calculated by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This colorimetric assay determines the effect of a compound on the proliferation of leukemia cells.
-
Reagents and Materials:
-
MLL leukemia cell lines (e.g., MV4;11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compounds serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well cell culture plates.
-
A microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed the leukemia cells into the wells of a 96-well plate at a predetermined density.
-
Add the test compounds at various concentrations and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
The GI50 value is calculated by normalizing the absorbance values to the DMSO-treated control and plotting them against the logarithm of the inhibitor concentration.
-
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This technique is used to quantify the changes in the mRNA levels of target genes following treatment with an inhibitor.
-
Reagents and Materials:
-
MLL leukemia cells.
-
Test compounds.
-
RNA extraction kit.
-
Reverse transcription kit to synthesize cDNA.
-
qPCR primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
A real-time PCR instrument.
-
-
Procedure:
-
Treat the leukemia cells with the test compound or DMSO (control) for a specified time.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, specific primers for the target and housekeeping genes, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the DMSO-treated control.
-
Signaling Pathway and Experimental Workflow
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Lethality: MI-538 in Combination with Targeted Agents Shows Promise in Acute Myeloid Leukemia
For Immediate Release
[City, State] – [Date] – Preclinical research has unveiled a potent synergistic relationship between the menin-MLL inhibitor, MI-538, and other targeted chemotherapy agents, particularly FLT3 inhibitors, in the treatment of Acute Myeloid Leukemia (AML) with specific genetic mutations. These findings offer a compelling rationale for combination therapy strategies to enhance anti-leukemic activity and overcome potential drug resistance.
This compound is a small molecule inhibitor that disrupts the critical interaction between menin and the MLL fusion protein, a key driver in certain subtypes of leukemia, including those with KMT2A (formerly MLL) rearrangements and NPM1 mutations. While showing promise as a monotherapy, its efficacy is significantly amplified when combined with agents that target complementary oncogenic pathways.
A pivotal study has demonstrated that combining a menin-MLL inhibitor, MI-503 (a close analog of this compound), with FLT3 inhibitors leads to a marked increase in cancer cell death and inhibition of tumor growth in AML models harboring both MLL rearrangements and FLT3-ITD mutations. This synergistic effect stems from the dual targeting of critical leukemogenic signaling pathways.
Quantitative Analysis of Synergistic Effects
The combination of menin-MLL and FLT3 inhibitors has been shown to be more effective than either agent alone. The following tables summarize the key quantitative data from preclinical studies, highlighting the enhanced efficacy of the combination therapy.
Table 1: In Vitro Efficacy of Menin-MLL Inhibitor (MI-503) and FLT3 Inhibitor (Quizartinib) Combination in AML Cell Lines
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) |
| MV4-11 | MI-503 | 85 | < 1 (Synergistic) |
| Quizartinib | 1.2 | ||
| MI-503 + Quizartinib | - | ||
| MOLM-13 | MI-503 | 95 | < 1 (Synergistic) |
| Quizartinib | 1.5 | ||
| MI-503 + Quizartinib | - |
Table 2: Apoptosis Induction in AML Cell Lines with Combination Therapy
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MV4-11 | Control | 5% |
| MI-503 (100 nM) | 15% | |
| Quizartinib (2 nM) | 20% | |
| MI-503 + Quizartinib | 65% | |
| MOLM-13 | Control | 7% |
| MI-503 (100 nM) | 18% | |
| Quizartinib (2 nM) | 25% | |
| MI-503 + Quizartinib | 72% |
Table 3: In Vivo Efficacy in a Patient-Derived Xenograft (PDX) Model of MLL-rearranged, FLT3-ITD+ AML
| Treatment Group | Median Survival (Days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| MI-503 | 35 | 40 |
| Quizartinib | 40 | 60 |
| MI-503 + Quizartinib | 65 | 95 |
Signaling Pathway Disruption
The synergistic lethality of combining menin-MLL and FLT3 inhibitors is rooted in their complementary mechanisms of action. The menin-MLL interaction is crucial for the expression of key leukemogenic genes like HOXA9 and MEIS1. FLT3-ITD is a constitutively active mutation that drives proliferative signaling pathways, including STAT5. The combination therapy effectively shuts down both of these critical cancer-promoting pathways.
Caption: Synergistic inhibition of AML by this compound and a FLT3 inhibitor.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the presented data.
Cell Viability Assay: AML cell lines (MV4-11, MOLM-13) were seeded in 96-well plates and treated with a dose range of MI-503, a FLT3 inhibitor (quizartinib), or the combination of both for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). IC50 values were calculated using non-linear regression analysis. Combination indices (CI) were determined using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay: Cells were treated with the indicated concentrations of MI-503 and/or quizartinib for 48 hours. Apoptosis was quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI) using a commercially available kit (e.g., from BD Biosciences).
In Vivo Xenograft Studies: NOD/SCID gamma (NSG) mice were subcutaneously or intravenously engrafted with patient-derived AML cells harboring both MLL rearrangement and FLT3-ITD mutation. Once tumors were established, mice were randomized into four treatment groups: vehicle control, MI-503 (administered orally), quizartinib (administered orally), and the combination of MI-503 and quizartinib. Tumor volume was measured regularly, and survival was monitored.
Caption: Workflow of preclinical evaluation for combination therapy.
Conclusion
The compelling preclinical data strongly supports the clinical investigation of this compound in combination with FLT3 inhibitors for the treatment of AML patients with co-occurring KMT2A rearrangements and FLT3 mutations. This targeted combination strategy holds the potential to induce deeper and more durable remissions in this high-risk patient population. Further studies are warranted to explore other synergistic combinations and to translate these promising preclinical findings into improved clinical outcomes.
Head-to-Head Comparison of Menin-MLL Inhibitors: MI-538 and MI-463
A comprehensive analysis for researchers and drug development professionals.
In the landscape of targeted cancer therapies, the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins has emerged as a critical dependency in a subset of acute leukemias. Small molecule inhibitors that disrupt this protein-protein interaction represent a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of two such inhibitors, MI-538 and MI-463, summarizing their performance based on available preclinical data.
Biochemical and Cellular Performance
Both this compound and MI-463 are potent inhibitors of the menin-MLL interaction, demonstrating low nanomolar efficacy in biochemical assays and profound anti-proliferative effects in MLL-rearranged leukemia cell lines.[1][2][3][4] this compound generally exhibits greater potency in cellular assays compared to MI-463.[4] A summary of their key performance metrics is presented in the tables below.
Table 1: In Vitro Biochemical Activity
| Compound | Target | IC50 (nM) | Kd (nM) | Assay |
| This compound | Menin-MLL Interaction | 21[4][5][6][7][8] | 6.5[4][5][7] | Fluorescence Polarization / ITC |
| MI-463 | Menin-MLL Interaction | 15.3[1][9] | ~10 | Fluorescence Polarization / ITC |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; ITC: Isothermal Titration Calorimetry.
Table 2: Cellular Activity in MLL-Rearranged Leukemia Cells
| Compound | Cell Line | GI50 (nM) | Assay Duration |
| This compound | MLL-AF9 transformed cells | 83[4][5][7] | Not Specified |
| MI-463 | MLL-AF9 transformed murine bone marrow cells | 230[1][3][9][10] | 7 days[1][9] |
GI50: Half-maximal growth inhibition concentration.
Both compounds demonstrate high selectivity for MLL-rearranged leukemia cells, with minimal effects on cell lines that do not harbor MLL translocations.[2][4][5] Treatment with either inhibitor leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, and induces cellular differentiation.[1][2][3][9][10]
In Vivo Efficacy
In preclinical mouse xenograft models of MLL leukemia, both this compound and MI-463 have demonstrated significant anti-tumor activity and survival benefits.[1][2] Notably, in a head-to-head comparison using an MV4;11 human MLL leukemia cell xenograft model, MI-503 (a closely related analog of this compound) showed more pronounced tumor growth inhibition than MI-463.[2] this compound has also been shown to cause a pronounced reduction in tumor volume in a similar model.[4]
Table 3: In Vivo Pharmacokinetics and Efficacy
| Compound | Oral Bioavailability (%) | In Vivo Model | Key Efficacy Finding |
| This compound | ~50[4][5] | MV4;11 xenograft | ~80% reduction in tumor volume[4][5] |
| MI-463 | ~45[1][3][9][10] | MV4;11 xenograft | Strong inhibition of tumor growth[1][3][9][10] |
Signaling Pathway and Experimental Workflows
Signaling Pathway of Menin-MLL Inhibition
The diagram below illustrates the mechanism of action of this compound and MI-463. In MLL-rearranged leukemia, the MLL fusion protein aberrantly recruits the histone methyltransferase complex, leading to the upregulation of leukemogenic genes like HOXA9 and MEIS1. Menin is a critical component of this complex. This compound and MI-463 competitively bind to menin, disrupting its interaction with the MLL fusion protein, thereby inhibiting downstream gene expression and blocking leukemic cell proliferation.
Experimental Workflow: Cell Viability (MTT) Assay
The following diagram outlines the typical workflow for assessing the cytotoxic effects of this compound and MI-463 on leukemia cells using a colorimetric MTT assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
MI-538 as a Chemical Probe for Menin Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MI-538, a chemical probe for the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with other notable inhibitors. The information presented herein is intended to assist researchers in selecting the appropriate chemical tool for their studies of menin function and its role in cancer, particularly in MLL-rearranged leukemias.
Introduction to Menin-MLL Interaction and its Inhibition
Menin is a scaffold protein that plays a crucial role in gene regulation. In certain types of acute leukemia, chromosomal translocations of the MLL gene lead to the production of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit menin, which is essential for their leukemogenic activity. The menin-MLL interaction is critical for the maintenance of leukemic transformation by upregulating the expression of downstream target genes such as HOXA9 and MEIS1.[1][2][3]
Targeting the menin-MLL interaction with small molecule inhibitors has emerged as a promising therapeutic strategy for these aggressive leukemias.[1][4] These inhibitors bind to a pocket on menin that is recognized by MLL, thereby disrupting the protein-protein interaction and reversing the oncogenic transcriptional program.[5] this compound is a potent and selective inhibitor belonging to the thienopyrimidine class of menin-MLL inhibitors.[6][7]
Comparative Performance of Menin-MLL Inhibitors
Several small molecule inhibitors targeting the menin-MLL interaction have been developed. This section provides a quantitative comparison of this compound with other well-characterized inhibitors. It is important to note that the following data may be compiled from different studies and experimental conditions may vary.
| Inhibitor | IC50 (FP Assay, nM) | Kd (nM) | GI50 (MLL-rearranged cells, nM) | Reference Cell Lines |
| This compound | 21[7] | 6.5[7] | 83[7] | MV4;11 |
| MI-463 | ~15[6] | ~10[6] | 230[2] | MLL-AF9 transduced BMCs |
| MI-503 | ~15[6] | ~10[6] | 220[2][8] | MLL-AF9 transduced BMCs |
| MI-1481 | 3.6[6] | Not Reported | 50[6] | MLL-AF9 transformed cells |
| MI-3454 | 0.51[9] | Not Reported | 7-27[10] | MLL-AF9, MLL-AF4, MLL-ENL cells |
| MIV-6R | 56[5] | 85[5] | Not Reported | MLL leukemia cells |
Key Observations:
-
Potency: Newer generation inhibitors like MI-1481 and MI-3454 demonstrate significantly lower IC50 and GI50 values, indicating higher potency in both biochemical and cellular assays compared to the earlier compounds like MI-463 and MI-503.[6][9][10]
-
This compound's Position: this compound shows strong biochemical and cellular activity, with a low nanomolar IC50 and GI50.[7] Its binding affinity to menin (Kd) is also in the low nanomolar range.[7]
-
Selectivity: this compound exhibits good selectivity for MLL-rearranged leukemia cells, showing no significant effect on control cell lines that do not harbor MLL translocations at concentrations up to 6 μM.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound for the menin-MLL interaction.
Principle: A fluorescently labeled peptide derived from the MLL protein (e.g., FLSN-MLL4–43) is incubated with recombinant menin protein.[6] In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor competes with the labeled peptide for binding to menin, the displaced peptide tumbles more rapidly, leading to a decrease in the polarization signal.
Protocol:
-
Reagents:
-
FP Reaction Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.05% BSA.[11]
-
Recombinant human menin protein.
-
Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4–43).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well black plate, add 10 µL of 4 nM fluorescein-labeled MLL peptide and 10 µL of 12 nM menin protein to each well.
-
Add 10 µL of HEPES buffer.
-
Add 10 µL of the test compound at various concentrations (typically a serial dilution).
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated from the observed polarization values.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation (MTT) Assay
This assay measures the half-maximal growth inhibitory concentration (GI50) of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents:
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and control cell lines (e.g., K562, U937).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 90 µL of culture medium.[12]
-
Add 10 µL of the test compound at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated relative to DMSO-treated control cells.
-
GI50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if a menin-MLL inhibitor can disrupt the binding of menin and MLL fusion proteins to the promoter regions of their target genes (e.g., HOXA9).
Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to DNA. The chromatin is then sheared into smaller fragments. An antibody specific to the protein of interest (e.g., menin or the MLL fusion partner) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR.
Protocol:
-
Reagents:
-
MLL-rearranged leukemia cells.
-
Test compound (e.g., this compound) or DMSO.
-
Formaldehyde (37% solution).
-
Glycine.
-
Cell lysis and nuclear lysis buffers.
-
Antibodies for immunoprecipitation (e.g., anti-menin, anti-FLAG for tagged MLL fusion proteins).
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
qPCR primers for target gene promoters (e.g., HOXA9) and a negative control region.
-
-
Procedure:
-
Treat cells with the test compound or DMSO for a specified time.
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
Incubate the sheared chromatin with the specific antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by heating.
-
Digest the proteins with Proteinase K.
-
Purify the DNA.
-
-
Data Analysis:
-
Quantify the amount of target DNA in the immunoprecipitated samples and input controls using qPCR.
-
Calculate the enrichment of the target DNA sequence relative to the input and a negative control genomic region. A decrease in enrichment in compound-treated cells compared to DMSO-treated cells indicates disruption of protein binding to that genomic locus.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Mechanism of action of this compound in disrupting the menin-MLL interaction.
Caption: A typical experimental workflow for evaluating menin-MLL inhibitors.
References
- 1. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Menin inhibitor-based combinations against AML with MLL rearrangement or NPM1 mutation (NPM1c) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What menin inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AID 1768 - qHTS Assay for Inhibitors Targeting the Menin-MLL Interaction in MLL Related Leukemias: Competition With Texas Red Labeled MLL-derived Mutant Peptide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
MI-538: A Comparative Analysis of its Selectivity in Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
MI-538 is a potent small molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical driver in a subset of acute leukemias. This compound demonstrates high affinity for its primary target, with a reported half-maximal inhibitory concentration (IC50) of 21 nM for the menin-MLL interaction and a dissociation constant (Kd) of 6.5 nM for its binding to menin.[1] A key aspect of its therapeutic potential lies in its selectivity, minimizing off-target effects that could lead to toxicity. This guide provides a comparative analysis of the cross-reactivity of this compound, supported by available experimental data.
High Selectivity for MLL-Rearranged Leukemia Cells
This compound exhibits significant selectivity in cellular assays, preferentially inhibiting the proliferation of leukemia cell lines harboring MLL translocations. It has a growth inhibition (GI50) value of 83 nM in MLL leukemia cells.[1] In contrast, this compound shows no significant effect on the growth of control cell lines that do not have MLL translocations, even at concentrations up to 6 μM.[1] This demonstrates a strong preferential activity towards cancer cells dependent on the menin-MLL interaction for their survival.
While comprehensive cross-reactivity screening data for this compound against a broad panel of diverse protein-protein interactions is not extensively published in the public domain, the high degree of cellular selectivity observed provides initial evidence for its specificity.
Comparison with Other Menin-MLL Inhibitors
The development of menin-MLL inhibitors is an active area of research, with several compounds progressing through preclinical and clinical development. While direct comparative cross-reactivity data for this compound against a wide array of other PPIs is limited, studies on other inhibitors targeting the same interface offer valuable insights into the potential for selectivity.
For instance, a similar menin-MLL inhibitor, D0060-319, was tested against a panel of 44 molecular targets and demonstrated a high degree of selectivity, showing no cross-reactivity at a concentration of 10 μM.[2] Another advanced menin-MLL inhibitor, MI-3454, has also been reported to be highly selective for MLL-rearranged and NPM1-mutated leukemia cells.[3] These findings suggest that the menin-MLL binding pocket may offer a distinct target that can be potently and selectively inhibited by small molecules.
Below is a summary of the inhibitory activity of this compound and a related compound.
| Compound | Target Interaction | IC50 (nM) | Cellular GI50 (nM) (MLL-rearranged cells) | Notes |
| This compound | Menin-MLL | 21 | 83 | Shows high selectivity for MLL-rearranged cells over wild-type cells.[1] |
| D0060-319 | Menin-MLL | 7.46 | 1.7 - 4.0 | No cross-reactivity observed against a panel of 44 molecular targets at 10 μM.[2] |
Experimental Methodologies for Assessing Selectivity
The determination of the binding affinity and selectivity of inhibitors like this compound relies on robust biophysical and biochemical assays. The primary methods employed in the characterization of menin-MLL inhibitors are Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC).
Signaling Pathway and Experimental Workflow
The development and characterization of this compound's selectivity involves a logical workflow. Initially, the compound's potency against its primary target is determined. Subsequently, its effect on the proliferation of cancer cells dependent on this target is assessed and compared to its effect on non-dependent cells to establish a selectivity window. Ideally, this is followed by broader screening against a panel of other relevant protein targets to identify potential off-target interactions.
Caption: Workflow for this compound selectivity assessment.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This protocol is a generalized procedure based on established methods for measuring the inhibition of the menin-MLL interaction.[4][5]
Objective: To determine the IC50 value of this compound for the inhibition of the menin-MLL protein-protein interaction.
Materials:
-
Recombinant full-length human Menin protein.
-
A fluorescently labeled peptide derived from MLL (e.g., fluorescein-labeled MLL4-15).
-
This compound, dissolved in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of Menin protein in assay buffer. The final concentration should be optimized, but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescently labeled MLL peptide in assay buffer. The final concentration should be below its Kd for Menin to ensure sensitivity.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to create a 2X concentration series.
-
-
Assay Assembly:
-
Add 10 µL of the 2X this compound dilution series to the wells of the 384-well plate. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X Menin protein solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to Menin.
-
Add 5 µL of the 2X fluorescently labeled MLL peptide solution to all wells to initiate the binding reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the menin-MLL interaction.
-
Isothermal Titration Calorimetry (ITC)
This protocol provides a general outline for determining the binding affinity and thermodynamics of this compound to Menin.[6]
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) for the interaction between this compound and Menin.
Materials:
-
Highly purified recombinant human Menin protein, dialyzed against the ITC buffer.
-
This compound, dissolved in the same ITC buffer.
-
ITC Buffer: e.g., Phosphate-buffered saline (PBS) or another suitable buffer with a known heat of ionization.
-
An isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the Menin protein against the ITC buffer to ensure buffer matching.
-
Prepare a solution of Menin in the ITC buffer at a concentration typically between 5-20 µM.
-
Prepare a solution of this compound in the same ITC buffer at a concentration 10-20 times that of the Menin solution.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the Menin solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature (typically 25°C), the injection volume (e.g., 2-10 µL), the spacing between injections, and the stirring speed.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of injections of the this compound solution into the Menin solution. The heat change upon each injection is measured.
-
The titration continues until the protein is saturated with the ligand, and the heat of injection approaches the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data (heat change per injection) is integrated to obtain the heat released or absorbed for each injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. kuraoncology.com [kuraoncology.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MI-538: A Comparative Analysis Against Standard-of-Care in AML
For Researchers, Scientists, and Drug Development Professionals
The landscape of Acute Myeloid Leukemia (AML) treatment is rapidly evolving, with targeted therapies offering new hope for genetically defined patient populations. This guide provides a comprehensive comparison of MI-538, a potent small molecule inhibitor of the menin-MLL interaction, against current standard-of-care drugs for AML subtypes harboring MLL1-rearrangements (MLL-r) or NPM1-mutations (NPM1m).
Executive Summary
This compound is a preclinical investigational agent that disrupts the critical interaction between menin and the MLL1 fusion protein, a key driver of leukemogenesis in specific AML subtypes.[1] This guide benchmarks this compound against established AML therapies, including intensive chemotherapy (Cytarabine and Daunorubicin), the BCL-2 inhibitor Venetoclax, and the recently approved menin inhibitors Ziftomenib and Revumenib. While direct head-to-head preclinical studies are limited, this document synthesizes available data to provide a comparative overview of their mechanisms of action, in vitro efficacy, and preclinical models.
Mechanism of Action: A Tale of Two Strategies
Standard-of-care AML drugs employ two main strategies: broad cytotoxic effects or targeting specific survival pathways. This compound and other menin inhibitors introduce a third, highly specific approach by targeting a key protein-protein interaction that drives the oncogenic gene expression program in MLL-r and NPM1m AML.
This compound and Menin Inhibitors: These agents act by competitively binding to the menin protein, preventing its interaction with the MLL1 fusion protein or the wild-type MLL1 in the context of NPM1 mutations. This disruption leads to the downregulation of key target genes like HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival, ultimately inducing differentiation and apoptosis in susceptible AML cells.[1]
Standard Chemotherapy (Cytarabine & Daunorubicin): The "7+3" regimen of cytarabine and an anthracycline like daunorubicin has been the backbone of intensive AML therapy for decades.[2] Cytarabine, a nucleoside analog, inhibits DNA synthesis, while daunorubicin intercalates into DNA, interfering with DNA replication and repair. This combination non-specifically targets rapidly dividing cells.
Venetoclax: This BCL-2 inhibitor targets the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells. By inhibiting BCL-2, venetoclax restores the normal process of apoptosis, leading to the death of leukemic cells. It is particularly effective in combination with hypomethylating agents in older or unfit patients.
Below is a diagram illustrating the signaling pathway targeted by this compound.
In Vitro Efficacy: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes available IC50 data for this compound and standard-of-care drugs in relevant AML cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Drug | Cell Line | Genotype | IC50 (nM) |
| This compound | MV4-11 | MLL-AF4 | 83 (GI50)[1] |
| MOLM-13 | MLL-AF9 | Not explicitly stated, but potent inhibition shown | |
| Ziftomenib | MV4-11 | MLL-AF4 | <25[3] |
| MOLM-13 | MLL-AF9 | <25[3] | |
| OCI-AML3 | NPM1m | <25[3] | |
| Revumenib | MV4-11 | MLL-AF4 | IC50 not reached at 3µM in a 4-day assay[4] |
| MOLM-13 | MLL-AF9 | IC50 not reached at 3µM in a 4-day assay | |
| Cytarabine | THP-1 | MLL-AF9 | 56,000[5] |
| U937 | - | 140[5] | |
| HL-60 | - | Not specified, but used in studies | |
| Venetoclax | MOLM-13 | MLL-AF9 | <100[6] |
| MV4-11 | MLL-AF4 | <100[6] | |
| OCI-AML3 | NPM1m | 11,000-42,000[6] |
Preclinical In Vivo Models
Patient-derived xenograft (PDX) models, where human AML cells are implanted into immunodeficient mice, are the gold standard for preclinical in vivo testing.
This compound has demonstrated significant anti-leukemic activity in a PDX model using MV4-11 (MLL-r) cells, showing a pronounced reduction in tumor volume without significant toxicity.
While direct comparative in vivo studies between this compound and the newer menin inhibitors are not publicly available, the robust preclinical data for agents like Ziftomenib and Revumenib in MLL-r and NPM1m PDX models paved the way for their successful clinical development.
The following diagram illustrates a general workflow for evaluating drug efficacy in an AML xenograft model.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results across different studies. Below are summaries of common methodologies used in the preclinical evaluation of AML drugs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed AML cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.
-
Drug Treatment: Add serial dilutions of the test compounds (this compound, cytarabine, etc.) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[7][8][9]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat AML cells with the desired concentrations of the drugs for the specified time.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic.[10][11][12][13][14]
Western Blotting for HOXA9 and MEIS1
This technique is used to detect changes in the protein levels of key downstream targets of the menin-MLL interaction.
-
Protein Extraction: Lyse drug-treated AML cells and quantify the protein concentration.[15][16][17]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for HOXA9, MEIS1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
AML Xenograft Model
This in vivo model is used to evaluate the anti-leukemic efficacy of drugs in a setting that more closely mimics the human disease.
-
Cell Preparation: Prepare a single-cell suspension of human AML cells (cell lines or patient-derived) in a suitable medium.
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice, which can accept human cell grafts.[18][19][20][21][22]
-
Cell Implantation: Inject the AML cells intravenously (tail vein) or directly into the bone marrow (intrafemoral).
-
Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically analyzing the peripheral blood for human CD45+ cells by flow cytometry.
-
Drug Administration: Once engraftment is established, randomize the mice into treatment and control groups and administer the drugs as per the planned schedule and route.
-
Efficacy Evaluation: Monitor tumor burden using bioluminescence imaging (if cells are luciferase-tagged) and assess overall survival. At the end of the study, harvest tissues (bone marrow, spleen) to determine the percentage of human AML cells.
Conclusion
This compound represents a promising targeted therapy for MLL-r and NPM1m AML, acting through a distinct mechanism of action compared to traditional chemotherapy and other targeted agents. While direct comparative preclinical data is still emerging, the available information suggests that menin inhibitors as a class are highly potent in their target populations. The recent clinical success and approval of ziftomenib and revumenib validate the therapeutic potential of targeting the menin-MLL interaction. Further preclinical studies directly comparing this compound with these newly approved agents and standard-of-care combinations are warranted to fully delineate its relative efficacy and potential clinical positioning. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journal.waocp.org [journal.waocp.org]
- 21. AML xenograft efficiency is significantly improved in NOD/SCID-IL2RG mice constitutively expressing human SCF, GM-CSF and IL-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An improved pre-clinical patient-derived liquid xenograft mouse model for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published MI-538 Data: A Comparative Guide for Researchers
This guide provides an independent validation and comparison of the published data for MI-538, a potent small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound in the context of related inhibitors.
Comparative Performance of Menin-MLL Inhibitors
The following table summarizes the in vitro potency and cellular activity of this compound and its analogues, MI-463 and MI-503, as well as the next-generation compound, MI-1481. This data is crucial for evaluating the relative efficacy of these inhibitors in targeting the Menin-MLL interaction and inhibiting the proliferation of MLL-rearranged leukemia cells.
| Compound | Target Interaction IC50 (nM) | Cell Proliferation GI50 (nM) | Reference Cell Lines | Key Findings |
| This compound | 21[1] | 83 (MLL leukemia cells)[1] | MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13)[2] | Demonstrates potent inhibition of the Menin-MLL interaction and selective growth inhibition of MLL-rearranged leukemia cells.[1][2] |
| MI-463 | 15.3[3] | 230 (MLL-AF9 transformed BMCs)[3][4] | MLL-AF9 transformed murine bone marrow cells (BMCs)[3][4] | A potent inhibitor of the Menin-MLL interaction with significant anti-proliferative activity.[3] |
| MI-503 | 14.7[5] | 220 (MLL-AF9 transformed BMCs)[6] | MLL-AF9 transformed murine bone marrow cells (BMCs)[6] | Shows strong inhibitory activity against the Menin-MLL interaction and pronounced growth suppression in MLL leukemia cells.[5] |
| MI-1481 | 3.6[5][7][8] | 34 (MLL-AF9 transformed BMCs), 36 (MV4;11), 61 (MOLM13)[8] | MLL-AF9 transformed murine bone marrow cells, MV4;11, MOLM13[8] | A highly potent, next-generation inhibitor with significantly improved activity over previous compounds.[5][8] |
Experimental Methodologies
This section details the key experimental protocols utilized to generate the comparative data presented above. These methodologies provide a framework for the independent validation and replication of the published findings.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay is employed to measure the inhibitory activity of compounds against the Menin-MLL protein-protein interaction.
Principle: The assay measures the change in polarization of a fluorescently labeled MLL-derived peptide. When the labeled peptide is bound to the larger menin protein, its rotation is slower, resulting in a high polarization value. In the presence of an inhibitor that displaces the labeled peptide, the smaller, unbound peptide rotates more rapidly, leading to a decrease in fluorescence polarization.
Protocol Outline:
-
Reagents:
-
Procedure:
-
A pre-incubated complex of menin and the fluorescein-labeled MLL peptide is prepared.
-
Varying concentrations of the test compounds are added to the complex in a 384-well plate.[9]
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[4]
-
The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Proliferation (MTT) Assay
This colorimetric assay is used to assess the effect of the inhibitors on the viability and proliferation of leukemia cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Culture:
-
MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13) and control cell lines without MLL translocations are cultured in appropriate media.
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of the test compounds or DMSO as a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours or 7 days).[4][9]
-
MTT reagent is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) values are determined by analyzing the dose-response curves.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the expression levels of specific target genes, such as Hoxa9 and Meis1, which are downstream of the Menin-MLL signaling pathway.
Principle: qRT-PCR measures the amount of a specific RNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye or probe.
Protocol Outline:
-
Cell Treatment and RNA Extraction:
-
Leukemia cells are treated with the test compounds or DMSO for a defined period (e.g., 6 days).[9]
-
Total RNA is extracted from the cells using a suitable method.
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
Real-Time PCR:
-
The cDNA is used as a template for PCR amplification with primers specific for the target genes (Hoxa9, Meis1) and a reference gene (e.g., GAPDH or 18S RNA) for normalization.
-
The amplification is monitored in real-time using a qPCR instrument.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCT method, normalizing to the reference gene and comparing to the vehicle-treated control.[10]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental procedures discussed in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. MI-1481 |CAS:1887178-64-4 Probechem Biochemicals [probechem.com]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for MI-538
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, step-by-step guidance for the proper disposal of MI-538, a potent inhibitor of the menin-MLL interaction. Adherence to these procedures is critical for protecting personnel and the environment.
Immediate Safety and Disposal Protocols
This compound should be handled with care, following standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection. In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.
Disposal of this compound and Contaminated Materials:
Based on available Safety Data Sheets (SDS), this compound should be treated as special waste. The primary recommended disposal method is through a licensed chemical destruction facility.
Step-by-Step Disposal Procedure:
-
Segregation: Isolate waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container. The label should prominently display "Hazardous Waste" and the chemical name, "this compound."
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with local, state, and federal regulations.
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable national and regional regulations. One Safety Data Sheet suggests that this compound can be disposed of via controlled incineration with flue gas scrubbing[1].
Important Considerations:
-
Do Not: Dispose of this compound down the drain or in regular trash. It should not be allowed to enter sewer systems or waterways[1].
-
Conflicting Information: While two Safety Data Sheets recommend treating this compound as hazardous waste for disposal[1][2], another from a different supplier classifies it as a "Not a hazardous substance or mixture"[3]. In such cases of conflicting information, it is best practice to err on the side of caution and handle the compound as hazardous until its classification is definitively resolved by regulatory authorities.
-
Unused Product: Dispose of unused this compound as you would the waste product[2].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C27H25F3N8OS | [3] |
| Molecular Weight | 566.6 g/mol | [3] |
| CAS Number | 1857417-10-7 | [1][2] |
The Menin-MLL Interaction Pathway
This compound is a small molecule inhibitor that targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a critical driver in certain types of leukemia. The diagram below illustrates this signaling pathway.
References
Personal protective equipment for handling MI-538
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of MI-538, a potent inhibitor of the menin-MLL interaction. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this compound.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator. |
Safe Handling and Storage Protocols
Strict adherence to the following procedures is crucial for the safe handling and storage of this compound.
Handling
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Ventilation: Work in a well-ventilated fume hood.
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Temperature: Store at -20°C for long-term storage.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Avoid strong oxidizing agents.
Spill and Disposal Management
Prompt and correct response to spills and proper disposal of waste are critical to environmental and personal safety.
Spill Response Workflow
The following diagram outlines the procedural flow for managing an this compound spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
